H-Tyr(Bzl)-OBzl.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTBYVTWFYGQ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662685 | |
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52142-01-5 | |
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Tyr(Bzl)-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(Bzl)-OBzl.HCl, with the chemical name O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis.[1] Its strategic deployment of benzyl protecting groups for both the phenolic hydroxyl and carboxylic acid functionalities of tyrosine makes it a valuable asset, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[2][3] This in-depth technical guide provides a thorough examination of the physicochemical properties of this compound, detailed experimental protocols for their characterization, and a workflow for its primary application in peptide synthesis.
Physicochemical Characteristics
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These characteristics are summarized in the tables below.
| Identifier | Value |
| Chemical Name | O-Benzyl-L-tyrosine benzyl ester hydrochloride[4] |
| Synonyms | H-Tyr(Bzl)-OBzl hydrochloride, (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate hydrochloride[5] |
| CAS Number | 52142-01-5[4] |
| Molecular Formula | C23H24ClNO3[4] |
| Molecular Weight | 397.9 g/mol [4][5] |
| Appearance | White to off-white powder[4] |
| Property | Value/Information |
| Melting Point | While a specific melting point for this compound is not consistently reported in the literature, a related compound, Fmoc-Tyr(Bzl)-OH, has a melting point range of 157-161 °C. It is advisable to consult the Certificate of Analysis for lot-specific data. |
| Boiling Point | 538.5°C at 760 mmHg[6] |
| Flash Point | 279.5°C[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[4] For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.[4] Quantitative solubility data is not widely available and should be determined experimentally for specific applications. |
| Storage | Desiccate at -20°C for long-term storage.[4] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for ensuring its quality and suitability for synthesis.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Protocol:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent.
-
Load a small amount of the crystalline powder into a capillary tube, ensuring the sample is well-packed.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 1-2 °C per minute) and observe the sample.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Solubility Assessment
A qualitative and quantitative assessment of solubility in various solvents is essential for reaction setup and purification.
Protocol for Quantitative Solubility (Isothermal Equilibrium Method):
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately dilute a known volume of the filtrate.
-
Determine the concentration of the dissolved this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/L or mol/L).
Spectroscopic Analysis
Spectroscopic methods are employed to confirm the chemical structure and purity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Obtain the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Signals: Look for characteristic peaks corresponding to the aromatic protons of the benzyl groups, the alpha- and beta-protons of the tyrosine backbone, and the amine proton.
-
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquisition: Obtain the ¹³C NMR spectrum.
-
Expected Signals: Identify carbon signals for the carbonyl group, aromatic carbons, and aliphatic carbons of the amino acid backbone and protecting groups.
-
2. Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of this compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Bands: Look for characteristic absorption bands for N-H stretching (amine hydrochloride), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.
-
3. Mass Spectrometry (MS):
-
Determines the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray ionization (ESI) is a common method for this type of compound.
-
Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
Application in Peptide Synthesis: A Workflow
This compound is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of a Tyr(Bzl) residue into a growing peptide chain.
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Safety Information
It is imperative to handle this compound with appropriate safety precautions.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If skin contact occurs, wash with soap and water. Seek medical attention if irritation persists.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. peptide.com [peptide.com]
- 2. csbio.com [csbio.com]
- 3. bachem.com [bachem.com]
- 4. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | C23H24ClNO3 | CID 45073233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis and Purification of H-Tyr(Bzl)-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of O-Benzyl-L-tyrosine benzyl ester hydrochloride (H-Tyr(Bzl)-OBzl.HCl), a crucial protected amino acid derivative in peptide synthesis and drug discovery. This document details the multi-step synthetic pathway starting from L-tyrosine, including experimental protocols, purification strategies, and expected analytical data.
Introduction
This compound is a valuable building block in solid-phase and solution-phase peptide synthesis. The benzyl (Bzl) ether protecting group on the phenolic hydroxyl of the tyrosine side-chain and the benzyl ester protection of the C-terminus prevent unwanted side reactions during peptide coupling. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide outlines a reliable synthetic route involving the initial protection of the amino group, followed by benzylation of the hydroxyl and carboxyl groups, and concluding with the selective deprotection of the amino group.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available amino acid L-tyrosine. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
The first step involves the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
-
Dissolve L-tyrosine in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add a base, such as sodium hydroxide, to adjust the pH to approximately 10-11.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) in portions while maintaining the alkaline pH with the addition of base.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup by washing with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Boc-Tyr-OH.
| Parameter | Value |
| Starting Material | L-Tyrosine |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide |
| Solvent | Dioxane/Water |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 90-95% |
Step 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
The phenolic hydroxyl group of Boc-Tyr-OH is then protected with a benzyl group.
Experimental Protocol:
-
Dissolve Boc-Tyr-OH in a suitable solvent such as methanol or a mixture of dioxane and DMF.
-
Add a base, such as sodium methoxide or sodium bicarbonate, to deprotonate the phenolic hydroxyl group.
-
Add benzyl bromide to the reaction mixture.
-
Heat the mixture (e.g., to 40°C or 90°C depending on the solvent and base) and stir for several hours.[1]
-
Monitor the reaction progress by HPLC or TLC.
-
After completion, perform an aqueous workup. If a water-miscible solvent was used, add water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-Tyr(Bzl)-OH.[2]
| Parameter | Value |
| Starting Material | Boc-Tyr-OH |
| Reagents | Benzyl bromide, Sodium methoxide or Sodium bicarbonate |
| Solvent | Methanol or Dioxane/DMF |
| Reaction Time | 3-24 hours |
| Temperature | 40-90°C |
| Typical Yield | 80-90% |
Step 3: Synthesis of N-α-Boc-O-benzyl-L-tyrosine Benzyl Ester (Boc-Tyr(Bzl)-OBzl)
The carboxylic acid of Boc-Tyr(Bzl)-OH is esterified with benzyl alcohol.
Experimental Protocol:
-
Suspend Boc-Tyr(Bzl)-OH in a suitable solvent that allows for azeotropic removal of water, such as cyclohexane or toluene.[3]
-
Add benzyl alcohol (1.1-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Boc-Tyr(Bzl)-OBzl.
| Parameter | Value |
| Starting Material | Boc-Tyr(Bzl)-OH |
| Reagents | Benzyl alcohol, p-Toluenesulfonic acid monohydrate |
| Solvent | Cyclohexane or Toluene |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Step 4: Synthesis of O-Benzyl-L-tyrosine Benzyl Ester Hydrochloride (this compound)
The final step is the selective deprotection of the N-Boc group to yield the hydrochloride salt.
Experimental Protocol:
-
Dissolve the crude Boc-Tyr(Bzl)-OBzl in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Add a solution of 4M HCl in dioxane and stir the mixture at room temperature.[4][5]
-
The reaction is typically complete within 30 minutes to 2 hours.[4][5] Monitor by TLC.
-
The product will often precipitate out of the solution as the hydrochloride salt.
-
The solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent like diethyl ether to afford the pure product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
| Parameter | Value |
| Starting Material | Boc-Tyr(Bzl)-OBzl |
| Reagent | 4M HCl in Dioxane |
| Solvent | Dioxane or Methanol |
| Reaction Time | 0.5-2 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Purification of this compound
Purification of the final product is critical to ensure its suitability for peptide synthesis.
Caption: General purification workflow for this compound.
Purification Protocol:
-
Trituration: The crude solid obtained after Boc deprotection is often washed or triturated with a non-polar solvent like diethyl ether or hexane. This helps to remove any non-polar impurities and excess reagents.
-
Crystallization: For higher purity, the product can be recrystallized. A common method involves dissolving the crude product in a minimal amount of a hot polar solvent (e.g., methanol, ethanol) and then allowing it to cool slowly. Alternatively, a solvent/anti-solvent system can be used, such as dissolving in dichloromethane and adding hexane or diethyl ether until turbidity is observed, followed by cooling.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Molecular Formula | C₂₃H₂₄ClNO₃ | |
| Molecular Weight | 397.9 g/mol | [6] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | >98% | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in methanol, DMF |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the two benzyl groups and the tyrosine ring, the benzylic CH₂ protons, and the α- and β-protons of the amino acid backbone.
-
HPLC: Reversed-phase HPLC is a standard method to assess the purity of the final compound. A single major peak is expected.
-
Mass Spectrometry: ESI-MS should show the molecular ion peak corresponding to the free amine [M+H]⁺.
Conclusion
The synthesis of this compound is a well-established, multi-step process that requires careful control of reaction conditions and purification procedures to obtain a high-purity product. This guide provides a detailed framework for researchers and professionals to successfully synthesize and purify this important building block for peptide chemistry. Adherence to the described protocols and analytical characterization will ensure the quality and suitability of the compound for its intended applications in drug development and scientific research.
References
- 1. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | C23H24ClNO3 | CID 45073233 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of H-Tyr(Bzl)-OBzl·HCl in Advanced Peptide Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Tyrosine, O-benzyl-, benzyl ester, hydrochloride, abbreviated as H-Tyr(Bzl)-OBzl·HCl, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry. Its unique structural characteristics, featuring benzyl protection for both the side-chain hydroxyl group and the C-terminal carboxylic acid, render it an invaluable building block, particularly in solution-phase peptide synthesis (SPPS) and within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy. This guide provides a comprehensive overview of the core functionalities, experimental protocols, and strategic applications of H-Tyr(Bzl)-OBzl·HCl in the synthesis of complex peptides and its relevance in drug discovery.
Core Functionality and Physicochemical Properties
H-Tyr(Bzl)-OBzl·HCl serves as a C-terminally and side-chain protected tyrosine unit, essential for the controlled, stepwise elongation of peptide chains. The benzyl (Bzl) groups offer robust protection under various coupling conditions and are removable under specific deprotection protocols, typically catalytic hydrogenation. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling.[1][2]
| Property | Value |
| CAS Number | 52142-01-5[3] |
| Molecular Formula | C23H23NO3·HCl[3] |
| Molecular Weight | 397.9 g/mol [3] |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in organic solvents like DMF and DMSO |
| Storage | 2-8°C, desiccated |
Application in Peptide Synthesis: The Boc/Bzl Strategy
H-Tyr(Bzl)-OBzl·HCl is a key component in the Boc/Bzl strategy for peptide synthesis. In this approach, the temporary Nα-Boc group is removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the more stable benzyl protecting groups on the tyrosine side-chain and C-terminus are cleaved using stronger acids like hydrofluoric acid (HF) or through catalytic hydrogenation.[4][5] This differential lability is fundamental to the selective and controlled assembly of the peptide sequence.
The benzyl protection on the phenolic hydroxyl group of the tyrosine side chain is crucial to prevent unwanted side reactions, such as O-acylation, during coupling steps.[6]
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving H-Tyr(Bzl)-OBzl·HCl in the synthesis of a model dipeptide, Boc-Ala-Tyr(Bzl)-OBzl. These protocols are based on established procedures for similar amino acid derivatives and can be adapted for various peptide sequences.[7]
Protocol 1: Coupling of Boc-Ala-OH with H-Tyr(Bzl)-OBzl·HCl
This protocol details the formation of a peptide bond between N-α-Boc-protected alanine and H-Tyr(Bzl)-OBzl·HCl using the N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.[7]
Materials:
-
Boc-Ala-OH
-
H-Tyr(Bzl)-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve H-Tyr(Bzl)-OBzl·HCl (1.0 equivalent) in anhydrous DMF.
-
Neutralize the hydrochloride salt by adding DIPEA (1.1 equivalents) and stir the solution for 20 minutes at room temperature.[7]
-
In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[7]
-
Cool the Boc-Ala-OH solution to 0°C in an ice-water bath and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will form.[7]
-
Stir the activation mixture at 0°C for 45 minutes.[7]
-
Filter the mixture to remove the DCU precipitate and add the filtrate to the neutralized H-Tyr(Bzl)-OBzl solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography or recrystallization.[7]
| Parameter | Condition/Value |
| Reaction Time | 12-18 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 80-95% (after purification) |
| Purity (HPLC) | >98% |
Protocol 2: Deprotection of the Benzyl Ester and Benzyl Ether
This protocol describes the simultaneous removal of the C-terminal benzyl ester and the side-chain benzyl ether from the Tyr(Bzl) residue via catalytic hydrogenation.[8][9][10]
Materials:
-
Protected peptide (e.g., Boc-Ala-Tyr(Bzl)-OBzl)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) or Ammonium formate
-
Celite®
Procedure:
-
Dissolve the protected peptide in methanol or THF in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).[7]
-
If using hydrogen gas, pressurize the vessel with hydrogen (typically 1-3 atm).[7] If using transfer hydrogenation, add a hydrogen donor like ammonium formate.[8][9]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[7]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7]
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide (e.g., Boc-Ala-Tyr-OH).
| Parameter | Condition/Value |
| Catalyst | 10% Palladium on carbon |
| Hydrogen Source | H₂ gas (1-3 atm) or Ammonium formate |
| Reaction Time | 2-16 hours |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Strategic Workflow in Dipeptide Synthesis
The synthesis of a dipeptide utilizing H-Tyr(Bzl)-OBzl·HCl follows a logical and sequential workflow, ensuring the formation of the desired product with high purity.
Caption: Workflow for the synthesis of a protected dipeptide using H-Tyr(Bzl)-OBzl·HCl.
Role in Drug Discovery and Development
Protected amino acids like H-Tyr(Bzl)-OBzl·HCl are fundamental in the synthesis of peptide-based therapeutics. A notable application is in the synthesis of analogues of Angiotensin II, a key peptide hormone in the Renin-Angiotensin System (RAS) which regulates blood pressure.[11][12] By incorporating modified tyrosine residues using building blocks like H-Tyr(Bzl)-OBzl·HCl, researchers can develop potent and selective Angiotensin II receptor antagonists for the treatment of hypertension.[13][14][15][16]
The benzyl protection strategy is well-suited for producing these complex peptides, and the subsequent deprotection steps are critical for obtaining the final active pharmaceutical ingredient.
Conclusion
H-Tyr(Bzl)-OBzl·HCl is a versatile and indispensable reagent in the field of peptide chemistry. Its dual benzyl protection of the tyrosine side-chain and the C-terminus provides a robust and reliable building block for the synthesis of complex peptides, particularly within the well-established Boc/Bzl strategy. The detailed protocols and strategic workflows presented in this guide underscore its importance for researchers, scientists, and drug development professionals in the creation of novel peptide-based therapeutics and other advanced applications. The careful selection and application of such protected amino acids are paramount to achieving high yields and purities in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Benzyl Protection of Tyrosine: The Mechanism and Synthesis of H-Tyr(Bzl)-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles and mechanisms underlying the benzyl protection of L-Tyrosine to synthesize O-Benzyl-L-tyrosine benzyl ester hydrochloride (H-Tyr(Bzl)-OBzl.HCl). This protected amino acid derivative is a critical building block in peptide synthesis and drug discovery, preventing unwanted side reactions involving the phenolic hydroxyl and carboxylic acid functionalities of tyrosine.
Introduction to Benzyl Protection in Peptide Synthesis
In the intricate process of peptide synthesis, the selective formation of amide bonds is paramount. To achieve this, reactive functional groups on the amino acid side chains and the termini that are not involved in peptide bond formation must be temporarily masked with protecting groups. The benzyl group (Bzl) is a widely employed protecting group for hydroxyl and carboxylic acid functions due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1]
For the amino acid L-Tyrosine, three functional groups require consideration for protection: the α-amino group, the α-carboxylic acid group, and the phenolic hydroxyl group on the side chain. The target molecule, this compound, features benzyl protection on both the phenolic hydroxyl (as a benzyl ether) and the carboxylic acid (as a benzyl ester), while the α-amino group is present as a hydrochloride salt. This salt form enhances the stability and solubility of the compound.[2]
Mechanism of Benzyl Protection
The synthesis of this compound from L-Tyrosine involves two primary transformations: the protection of the phenolic hydroxyl group and the esterification of the carboxylic acid group with benzyl groups. Additionally, the amino group is protonated to form a hydrochloride salt.
O-Benzylation of the Phenolic Hydroxyl Group
The protection of the phenolic hydroxyl group of tyrosine as a benzyl ether is typically achieved via a Williamson ether synthesis. This reaction proceeds through a nucleophilic substitution (SN2) mechanism. A strong base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic benzyl source, typically benzyl bromide or benzyl chloride, to form the benzyl ether.
Benzyl Esterification of the Carboxylic Acid Group
The carboxylic acid functionality of tyrosine is protected as a benzyl ester. A common method for this transformation is the Fischer-Speier esterification.[3][4] In this acid-catalyzed reaction, the carboxylic acid is treated with a large excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (TsOH) or hydrogen chloride. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.
Formation of the Hydrochloride Salt
The α-amino group of tyrosine is basic and readily reacts with strong acids like hydrochloric acid (HCl) to form an ammonium salt.[5] This serves to protect the amino group from participating in unwanted reactions during the benzylation steps and also improves the compound's crystallinity and solubility in certain solvents. In the context of the synthesis of this compound, the hydrochloride salt is typically formed either by using HCl as a catalyst for the esterification or by treating the final product with HCl.
Proposed Synthetic Pathway
While a direct one-pot synthesis of this compound from unprotected L-Tyrosine is not extensively documented, a plausible and efficient pathway can be constructed based on established synthetic methodologies. This proposed pathway involves a two-step sequence:
-
Fischer Esterification and Amino Group Protection: L-Tyrosine is first treated with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl). This reaction simultaneously converts the carboxylic acid to its benzyl ester and protects the amino group as its corresponding salt (tosylate or hydrochloride).
-
O-Benzylation of the Phenolic Hydroxyl Group: The resulting H-Tyr-OBzl salt is then subjected to O-benzylation. This is achieved by treating it with a base (to deprotonate the phenolic hydroxyl) and a benzylating agent like benzyl bromide.
The final step involves ensuring the amino group is in its hydrochloride salt form, which may require an additional acidification step if a different acid was used in the first step or if the basic conditions of the second step neutralized the initial salt.
Experimental Protocols
The following are detailed experimental protocols for the key transformations involved in the synthesis of this compound.
Protocol 1: Synthesis of L-Tyrosine Benzyl Ester Tosylate
This protocol is adapted from the general Fischer-Speier esterification method for amino acids.[3][4]
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether
Procedure:
-
A mixture of L-Tyrosine (1 equivalent), benzyl alcohol (5-10 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield L-Tyrosine benzyl ester p-toluenesulfonate salt.
Protocol 2: Synthesis of O-Benzyl-L-tyrosine from N-protected Tyrosine
This protocol describes the benzylation of the phenolic hydroxyl group and is adapted from methods used for N-protected tyrosine.[6]
Materials:
-
N-Boc-L-tyrosine (as a model for a protected tyrosine)
-
Methanol
-
Sodium methoxide solution (e.g., 28% in methanol)
-
Benzyl bromide
-
Water
-
Toluene
-
Hydrochloric acid
Procedure:
-
N-Boc-L-tyrosine (1.0 mmol) is dissolved in methanol (0.5 mL).
-
To this solution, a 28% sodium methoxide-methanol solution (2.1 mmol) is added, followed by benzyl bromide (1.4 mmol).
-
The reaction mixture is stirred at 40°C for 3-24 hours, with the progress monitored by HPLC.
-
After completion, water (2 mL) is added to the mixture.
-
The aqueous solution is washed with toluene.
-
The aqueous layer is then acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration and dried to give N-Boc-O-benzyl-L-tyrosine.
To apply this to the synthesis of this compound, the intermediate from Protocol 1 would be used as the starting material, and a suitable base would be employed to deprotonate the phenolic hydroxyl without deprotonating the ammonium salt.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of benzyl-protected tyrosine derivatives.
| Parameter | Value | Reference |
| Purity of this compound | >98% (HPLC) | [7][8] |
| Yield for N-Boc-(O-benzyl)tyrosine | 84% | [6] |
| Yield for L-tyrosine methyl ester HCl | 97.2% | [1] |
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (ammonium salt) | ~3000 (broad) |
| C=O stretch (ester) | ~1740 |
| C=C stretch (aromatic) | ~1600, ~1500 |
| C-O stretch (ether and ester) | ~1250, ~1170 |
Data is based on typical values and the spectrum available on PubChem for this compound.[9]
Conclusion
The benzyl protection of L-Tyrosine to yield this compound is a fundamental process in peptide chemistry. Understanding the mechanisms of O-benzylation and benzyl esterification, along with the appropriate reaction conditions, is crucial for the successful synthesis of this important building block. This guide provides a thorough overview of the core principles, a plausible synthetic route, and the necessary data for the preparation and characterization of this compound, serving as a valuable resource for professionals in the field of drug development and chemical synthesis.
References
- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 2. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 3. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H-TYR-OBZL | 42406-77-9 [chemicalbook.com]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. H-Tyr(Bzl)-OBzl·HCl,52142-01-5_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 9. Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | C23H24ClNO3 | CID 45073233 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to H-Tyr(Bzl)-OBzl.HCl for Researchers
For scientists and professionals engaged in drug development and peptide synthesis, L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride, commonly abbreviated as H-Tyr(Bzl)-OBzl.HCl, is a critical protected amino acid derivative. This guide provides an in-depth overview of its suppliers, purity specifications, and the experimental protocols essential for its quality control.
Supplier and Purity Overview
The availability and purity of this compound are crucial for the success of research and manufacturing endeavors. Several chemical suppliers offer this compound, with purity levels typically exceeding 98%. Below is a summary of information from various suppliers.
| Supplier | Purity Specification | Analytical Confirmation | CAS Number |
| BioCrick | >98%[1] | Confirmed by NMR[1] | 52142-01-5[1] |
| Aapptec Peptides | Lot-specific (refer to Certificate of Analysis)[2] | Certificate of Analysis[2] | 52142-01-5[2] |
| Oakwood Chemical | 98%[3] | Not specified | 52142-01-5[3] |
| GL Biochem | 98%[4] | Not specified | 52142-01-5[4] |
| Chengdu Aofei Biological | 98% (HPLC)[5] | HPLC[5] | 52142-01-5[5] |
Experimental Protocols: Quality Control
Ensuring the identity and purity of this compound is paramount. A comprehensive quality control (QC) process involves a suite of analytical techniques.[6][][8]
Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they match the expected structure of this compound.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[6] For this compound (molecular formula C23H24ClNO3), the expected molecular weight is approximately 397.9 g/mol .[3][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule, such as the amine hydrochloride, the ester carbonyl, and the aromatic rings.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of amino acid derivatives.[6] A reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). Purity is determined by the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength (typically 210-220 nm).[6]
-
Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are compared to the theoretical values calculated from the molecular formula to assess purity.[6]
Enantiomeric Purity
-
Chiral Chromatography: To ensure the compound is the desired L-enantiomer, chiral HPLC or Gas Chromatography (GC) is employed. This separates the L- and D-enantiomers, allowing for the quantification of enantiomeric excess.
Synthesis Overview
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
References
- 1. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. peptide.com [peptide.com]
- 3. This compound [oakwoodchemical.com]
- 4. Page loading... [guidechem.com]
- 5. H-Tyr(Bzl)-OBzl·HCl,52142-01-5_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 6. bachem.com [bachem.com]
- 8. intavispeptides.com [intavispeptides.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for H-Tyr(Bzl)-OBzl.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(Bzl)-OBzl.HCl, or O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a protected amino acid derivative utilized in peptide synthesis. This application note provides detailed information and protocols for its use in solid-phase peptide synthesis (SPPS), primarily within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The benzyl ether protection of the tyrosine side chain and the benzyl ester protection of the C-terminus offer stability during peptide chain elongation and can be removed during the final cleavage step. Understanding the properties, reaction conditions, and potential side reactions associated with this building block is crucial for the successful synthesis of high-quality tyrosine-containing peptides.
Physicochemical Properties
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring successful synthesis outcomes.
| Property | Value | Reference |
| CAS Number | 52142-01-5 | [1][2] |
| Molecular Formula | C23H24ClNO3 | [2] |
| Molecular Weight | 397.9 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | >98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
| Storage | Store in a cool, dry place. | - |
Application in Boc/Bzl Solid-Phase Peptide Synthesis
This compound is a key component in the Boc/Bzl strategy of SPPS. In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups.[4] The benzyl ether of the tyrosine side chain is stable to the moderately acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but is cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin.[5][6]
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocols
Protocol 1: Manual Boc-SPPS Incorporating Boc-Tyr(Bzl)-OH
This protocol outlines a single cycle for the incorporation of a Boc-Tyr(Bzl)-OH residue onto a growing peptide chain on a Merrifield resin.
Materials:
-
Merrifield resin (pre-loaded with the first amino acid)
-
Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Shaking vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) to the resin.
-
Agitate for 5-10 minutes.[7]
-
Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage of Peptides Containing Tyr(Bzl) from Merrifield Resin
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of the benzyl protecting groups.
Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
-
HF cleavage apparatus (if using HF)
-
Stirring vessel
-
Centrifuge
Procedure (Low-High HF Cleavage):
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., p-cresol, 1 mL per gram of resin).
-
Low HF Step:
-
Condense HF into the vessel at -78 °C.
-
Stir the mixture at 0 °C for 2 hours. This step helps to remove more acid-labile protecting groups.
-
-
High HF Step:
-
Remove the HF by evaporation under vacuum.
-
Add fresh HF to the resin.
-
Stir at 0-5 °C for 1 hour to cleave the peptide from the resin and remove the Tyr(Bzl) group.[5]
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation:
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Side Reactions and Mitigation
The primary side reaction associated with the Tyr(Bzl) group is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of tyrosine, leading to the formation of 3-benzyltyrosine.[8][9] This can occur during the repetitive TFA deprotection steps, especially for longer peptides where the tyrosine residue is exposed to acid for extended periods.
Mitigation Strategies:
-
Use efficient coupling reagents: Rapid and efficient coupling minimizes the overall synthesis time and exposure to acidic conditions.[10]
-
Alternative protecting groups: For particularly sensitive sequences, consider using more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl).[9]
-
Scavengers during cleavage: The generation of benzyl cations during final cleavage can lead to re-alkylation of deprotected tyrosine or other sensitive residues like tryptophan and methionine.[5] The use of scavengers is crucial to trap these reactive species.
Comparison of Cleavage Cocktails for Tyr(Bzl) Deprotection
The choice of cleavage cocktail is critical for achieving high yield and purity.
| Cleavage Method | Composition | Key Features |
| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | Highly effective for Boc-SPPS but requires a specialized and expensive HF-resistant apparatus due to the high toxicity and corrosivity of HF.[5] |
| TFMSA Cleavage | TFMSA / TFA / m-cresol / DMS | An alternative to HF that does not require a specialized apparatus. It is a strong acid that effectively cleaves the benzyl group.[5] |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v) | A robust and widely used cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys. Phenol and thioanisole are excellent scavengers for benzyl cations.[11][12] |
Purification and Analysis
Following cleavage, the crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: RP-HPLC Purification of Tyr(Bzl)-Containing Peptides
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase with a low organic content (e.g., 10% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 65% B over 30 minutes). The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm (for tyrosine-containing peptides).[13]
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Application in Bioactive Peptide Synthesis and Signaling Pathways
Tyrosine residues in peptides are often critical for their biological activity, particularly in signaling pathways where they can be phosphorylated by kinases.[14] The synthesis of such peptides using this compound allows for the production of probes to study these pathways.
Example: Tyrosine Kinase Signaling Pathway
Many growth factor receptors are receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins containing SH2 domains.[15][16]
Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Conclusion
This compound is a valuable building block for the synthesis of tyrosine-containing peptides using the Boc/Bzl SPPS strategy. A thorough understanding of the protocols for its incorporation, the potential for side reactions, and the appropriate cleavage and purification methods are essential for obtaining high-purity peptides. The ability to synthesize these peptides enables researchers to investigate their roles in critical biological processes, such as cell signaling, and to develop novel therapeutic agents.
References
- 1. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. protocols.io [protocols.io]
- 14. Tyrosine - Wikipedia [en.wikipedia.org]
- 15. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
Application Notes: Deprotection of Benzyl Groups from H-Tyr(Bzl)-OBzl.HCl
Introduction
In peptide synthesis and medicinal chemistry, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. Benzyl (Bzl) groups are frequently used to protect the phenolic hydroxyl group of tyrosine and the carboxylic acid terminus of amino acids due to their stability under various reaction conditions.[1][2] The starting material, O-Benzyl-L-tyrosine benzyl ester hydrochloride, or H-Tyr(Bzl)-OBzl.HCl, is a common building block where both the phenolic hydroxyl and the C-terminal carboxylic acid are protected as benzyl ethers and benzyl esters, respectively.[1][3] The removal of these benzyl groups, a process known as deprotection, is a critical step to yield the final L-Tyrosine or to prepare the molecule for subsequent coupling reactions.[4] This document provides detailed protocols for the most common and effective methods for the deprotection of this compound.
The primary methods for benzyl group removal are catalytic hydrogenation and acid-catalyzed hydrolysis (acidolysis).[5] The choice of method depends on the presence of other functional groups in the molecule, the desired scale of the reaction, and available laboratory equipment.[5]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data and key considerations for the primary methods used to deprotect this compound.
Table 1: Catalytic Hydrogenation Methods
| Parameter | Hydrogenolysis (H₂ Gas) | Transfer Hydrogenation (Ammonium Formate) |
|---|---|---|
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5-10 mol% (by weight of substrate) | 10-20% (by weight of substrate)[5] |
| Hydrogen Source | Hydrogen Gas (H₂)[5] | Ammonium Formate (HCOONH₄)[5] |
| Reagent Stoichiometry | 1 atm (balloon) or higher pressure | ~5 equivalents[5] |
| Typical Solvent | Methanol, Ethanol, Ethyl Acetate[4] | Methanol[5] |
| Temperature | Room Temperature[4] | Reflux[5] |
| Typical Reaction Time | 2-16 hours | 1-4 hours |
| Typical Yield | >95% | >90% |
| Key Considerations | Requires specialized equipment for handling H₂ gas. Very "clean" reaction with toluene as the only byproduct. | More convenient for standard laboratory setups as it avoids handling hydrogen gas.[5] The reaction workup involves removing the catalyst and salts. |
Table 2: Acidolysis Method
| Parameter | Acid-Catalyzed Hydrolysis (Acidolysis) |
|---|---|
| Primary Reagent | Trifluoroacetic Acid (TFA)[5] |
| Reagent Concentration | 50-95% TFA in a co-solvent |
| Co-Solvent | Dichloromethane (DCM)[6] |
| Scavengers | Anisole, Thioanisole, or Triethylsilane (5-10% v/v) |
| Temperature | 0°C to Room Temperature[6] |
| Typical Reaction Time | 1-6 hours[5][6] |
| Typical Yield | 85-95% |
| Key Considerations | Suitable for substrates with functional groups sensitive to hydrogenation (e.g., alkynes, Cbz groups).[5] Requires careful handling of corrosive TFA. Scavengers are crucial to prevent re-alkylation of the deprotected tyrosine.[6] |
Experimental Protocols & Methodologies
Logical Workflow for Method Selection
The selection of an appropriate deprotection method is critical for achieving a high yield and purity of the final L-Tyrosine product. The following diagram outlines the decision-making process.
Caption: Diagram 1: Deprotection Method Selection Workflow.
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This method is highly efficient and clean, yielding L-Tyrosine and toluene as the primary byproduct.
Caption: Diagram 2: Workflow for Catalytic Hydrogenolysis.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol (10-20 mL per gram of substrate).[4]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the substrate) to the solution.
-
Reaction Setup: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with nitrogen gas three times. Subsequently, replace the nitrogen atmosphere with hydrogen gas, typically supplied from a hydrogen-filled balloon.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 2-16 hours).
-
Workup and Isolation: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol) to ensure complete recovery of the product.
-
Final Step: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-Tyrosine hydrochloride. The product can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is a convenient alternative that avoids the use of hydrogen gas cylinders.[5]
Methodology:
-
Preparation: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol (15-25 mL per gram of substrate).[5]
-
Reagent Addition: To the stirred solution, add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).[5] Following this, add ammonium formate (approximately 5.0 equivalents) in one portion.[5]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup and Isolation: After completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Final Step: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue will contain the product and ammonium salts. The product can be isolated and purified by standard techniques such as recrystallization or chromatography.
Protocol 3: Acidolysis using Trifluoroacetic Acid (TFA)
This method is employed when the substrate contains functionalities that are incompatible with hydrogenation conditions.
Caption: Diagram 3: General Deprotection Reaction.
Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.[6]
-
Scavenger Addition: Add a scavenger, such as anisole (5-10% v/v), to the solution to trap the carbocations generated from the cleavage of the benzyl groups, thereby preventing side reactions.[6]
-
Reagent Addition: Cool the flask in an ice bath to 0°C. While stirring, slowly add an equal volume of trifluoroacetic acid (TFA).[6]
-
Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed, which typically takes 1-6 hours.[5][6]
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Final Step: To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt. Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.[6]
References
Application Notes and Protocols for Boc/Bzl Strategy in Tyrosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Boc/Bzl Strategy in Peptide Synthesis
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a cornerstone and robust method for solid-phase peptide synthesis (SPPS).[1][2] Developed by R.B. Merrifield, this methodology laid the groundwork for automated peptide synthesis.[2] It is founded on the principle of graduated acid lability, employing the acid-labile Boc group for the temporary protection of the α-amino group of the elongating peptide chain and more acid-stable benzyl-based protecting groups for the semi-permanent protection of reactive amino acid side chains.[1][2][3] While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl approach remains highly relevant, especially for the synthesis of long, complex, or hydrophobic peptides, as well as those containing base-sensitive moieties.[2][4]
The core of the Boc/Bzl strategy lies in the differential acid lability of the protecting groups. The Nα-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are removed in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[2][5][6] This "quasi-orthogonal" approach, where both protecting groups are removed by acid but at different strengths, allows for the selective deprotection crucial for stepwise peptide assembly.[4][6]
For the incorporation of tyrosine, its reactive phenolic hydroxyl group must be protected to prevent side reactions like O-acylation.[7] In the Boc/Bzl strategy, this is typically achieved by using a benzyl ether protecting group, resulting in the Boc-Tyr(Bzl)-OH derivative.[5][8] This protected amino acid is a critical building block for the synthesis of a wide range of biologically active peptides.[5][9]
Core Principles and Chemical Logic
The Boc/Bzl strategy is a cyclical process involving three main steps: deprotection, neutralization, and coupling.[10]
-
Nα-Boc Deprotection: The temporary Boc protecting group at the N-terminus of the growing peptide chain is removed with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][10] This exposes a free amine, which is initially protonated as a TFA salt.[11]
-
Neutralization: The protonated N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to regenerate the free nucleophilic amine required for the subsequent coupling reaction.[6][10]
-
Coupling: The next Nα-Boc protected amino acid, in this case, Boc-Tyr(Bzl)-OH, is activated by a coupling agent and then added to the resin-bound peptide, forming a new peptide bond.[5][8]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid like HF.[6][10]
Data Presentation
Physicochemical Properties of Boc-Tyr(Bzl)-OH
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅NO₅ | [5][9] |
| Molecular Weight | 371.43 g/mol | [5][9] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 110-112 °C | [5][9] |
| Optical Rotation | [α]²⁰/D +27.0±1.5°, c = 2% in ethanol | [5] |
| Storage Temperature | 2-8°C | [5] |
Comparison of Coupling Reagents for Boc-Tyr(Bzl)-OH Incorporation
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[8] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast. Ideal for sterically hindered couplings.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | 15 - 60 minutes | Very Low | Excellent for minimizing racemization, particularly with sensitive amino acids.[8] |
Comparison of Side-Chain Protecting Groups for Tyrosine in Boc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Benzyl | Bzl | Strong acid (e.g., HF) | Robust and widely used. Can be partially removed by TFA, which may lead to side reactions.[7][12] |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Strong acid (e.g., HF, TMSOTf) | More stable to TFA than Bzl, reducing premature deprotection.[7][12] |
| tert-Butyl | tBu | Strong acid (e.g., HF) | Offers high stability until the final cleavage step, preventing side-chain modifications during synthesis.[13] |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., HF) | Cleaved simultaneously with the final peptide cleavage. Can be labile under repeated TFA treatments in long syntheses.[7][13] |
Experimental Protocols
Protocol 1: Single Cycle of Boc-Tyr(Bzl)-OH Incorporation in Manual Boc-SPPS
This protocol outlines a single cycle for the addition of Boc-Tyr(Bzl)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HBTU/HOBt or DIC/HOBt)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1] Drain the DCM.
-
Nα-Boc Deprotection:
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[2]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.[2][10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) to remove residual TFA.[5][10]
-
Neutralization:
-
Coupling of Boc-Tyr(Bzl)-OH:
-
In a separate vessel, dissolve 2-4 equivalents of Boc-Tyr(Bzl)-OH and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.[8][10]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.[6][8]
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[10]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[6][10]
-
Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test indicates complete coupling.[8]
-
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[8]
Protocol 2: Final Cleavage and Deprotection
Caution: This procedure involves the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Fully assembled, protected peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Cold diethyl ether
-
10% aqueous acetic acid
-
HF cleavage apparatus
Procedure:
-
Preparation: Dry the fully assembled peptide-resin under vacuum and place it in the reaction vessel of the HF apparatus.[5]
-
Addition of Scavengers: Add appropriate scavengers to the reaction vessel to trap reactive carbocations generated during cleavage and prevent side reactions, particularly with sensitive residues like tyrosine and tryptophan.[5][12] A common scavenger cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[10]
-
HF Cleavage:
-
HF Removal: Remove the HF by vacuum distillation.[5]
-
Peptide Precipitation and Washing:
-
Extraction and Lyophilization:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[10]
Potential Side Reactions and Mitigation
-
Alkylation of Tyrosine: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can cause undesired alkylation of the tyrosine side chain.[1] The addition of scavengers to the deprotection solution is crucial to trap these cations.[1]
-
Premature Deprotection of Benzyl Group: The benzyl ether protecting group on the tyrosine side chain can be susceptible to partial removal under the repeated acidic conditions used for Nα-Boc deprotection.[8][12] Minimizing the deprotection time and using more acid-stable benzyl derivatives like 2,6-dichlorobenzyl can mitigate this issue.[7][12]
-
Oxidation of Methionine: If present in the sequence, methionine can be oxidized. Using fresh, peroxide-free solvents and adding scavengers can reduce this risk.[2]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation.[15] Careful selection of coupling conditions and reagents can help minimize this side reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
Application Notes and Protocols: Coupling Reagents for H-Tyr(Bzl)-OBzl.HCl in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of custom peptides for therapeutics, research, and diagnostics.[1][2] The incorporation of protected amino acids is a critical aspect of this methodology. H-Tyr(Bzl)-OBzl.HCl, or L-Tyrosine benzyl ether benzyl ester hydrochloride, is a derivative where both the side-chain hydroxyl group and the C-terminal carboxyl group are protected by benzyl groups.[3][4] This dual protection is common in Boc-SPPS strategies.
The efficiency of peptide bond formation, or coupling, is paramount for achieving high purity and yield in the final peptide product.[5] This is particularly true when dealing with hydrochloride salts like this compound, which require neutralization prior to coupling. The choice of coupling reagent directly influences reaction kinetics, efficiency, and the prevalence of side reactions such as racemization.[6][7] These application notes provide a comprehensive guide to selecting the appropriate coupling reagent for this compound, complete with comparative data and detailed experimental protocols.
Comparative Analysis of Common Coupling Reagents
Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers a unique profile of reactivity, cost, and potential side reactions. The selection depends on factors like the steric hindrance of the coupling partners, desired reaction speed, and the sensitivity of the sequence to racemization.[6][8]
Data Presentation: Performance of Coupling Reagents
The following table summarizes the characteristics of commonly used coupling reagents applicable for the incorporation of this compound.
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Key Advantages | Potential Issues & Mitigation |
| DCC | Carbodiimide | 1 - 4 hours | Good | Low cost, widely used in solution-phase synthesis.[9] | Forms insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS.[9][10] |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Good | Cost-effective; byproduct (diisopropylurea) is soluble in common SPPS solvents.[11] HOBt suppresses racemization.[10] | Slower than onium salts; racemization can still occur, especially with sensitive residues.[10] |
| HBTU / TBTU | Aminium/Uronium Salt | 15 - 60 minutes | Very Good | Fast and efficient for most standard couplings; byproducts are soluble.[10][12] | Can cause N-terminal guanidinylation if used in excess.[12][13] Use a slight excess of the carboxylic acid to prevent this. |
| HATU / HCTU | Aminium/Uronium Salt | 15 - 45 minutes | Excellent | Highly reactive, ideal for sterically hindered couplings.[12][13] HOAt/6-Cl-HOBt additives lead to more reactive esters than HOBt.[13] | Higher cost; potential for guanidinylation side reaction.[13] Based on potentially explosive triazole derivatives. |
| PyBOP | Phosphonium Salt | 30 - 60 minutes | Very Good | Efficient with no risk of guanidinylation.[12][14] Good for cyclization and fragment condensation.[13] | Byproduct (HMPA) from the original BOP reagent is carcinogenic; PyBOP is a safer alternative.[12] |
| PyAOP | Phosphonium Salt | 30 - 60 minutes | Excellent | Highly effective for hindered couplings, including N-methyl amino acids. No guanidinylation risk.[13] | Higher cost; byproducts can be challenging to remove in solution-phase synthesis.[8] |
| COMU | Aminium/Uronium Salt | 15 - 45 minutes | Excellent | High coupling efficiency comparable to HATU.[12] OxymaPure-based, making it safer (non-explosive) and less allergenic.[12][13] | Higher cost than carbodiimides. |
Strategic Selection of Coupling Reagents
The optimal choice of a coupling reagent is a balance between reaction efficiency, cost, and the minimization of side reactions.
-
For Routine Couplings: The combination of DIC with a racemization-suppressing additive like HOBt or OxymaPure is a reliable and cost-effective choice.[11]
-
For Sterically Hindered Couplings: For difficult sequences or when coupling to a sterically hindered N-terminus, the higher reactivity of aminium salts like HATU or phosphonium salts like PyAOP is recommended.[8][13][14]
-
To Avoid Guanidinylation: When side reactions are a major concern, particularly in fragment condensation or cyclization where reagent stoichiometry is critical, phosphonium salts such as PyBOP and PyAOP are preferred as they do not react with free amino groups.[12][13]
-
For Safety and "Green" Chemistry: COMU is an excellent high-efficiency reagent that avoids the use of potentially explosive HOBt or HOAt derivatives, aligning with safer laboratory practices.[12][15]
References
- 1. nbinno.com [nbinno.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. This compound [oakwoodchemical.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Coupling of H-Tyr(Bzl)-OBzl.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, particularly in drug discovery and development, the efficient and controlled formation of peptide bonds is of paramount importance. H-Tyr(Bzl)-OBzl.HCl, or O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a critical building block in the solution-phase synthesis of peptides containing a tyrosine residue. This doubly protected amino acid derivative offers the advantage of having its phenolic hydroxyl group and C-terminal carboxylic acid masked by benzyl groups, which are relatively stable and can be removed under specific conditions, typically through catalytic hydrogenation. The primary amino group is available for peptide bond formation as its hydrochloride salt.
These application notes provide detailed protocols for the coupling of an N-terminally protected amino acid to this compound, a common step in the synthesis of a dipeptide, which can be further elongated. The choice of coupling reagent is a critical parameter that influences reaction efficiency, yield, and the preservation of stereochemical integrity. This document outlines protocols using both carbodiimide-based reagents and uronium/aminium salt-based reagents, providing researchers with options to suit their specific synthetic needs.
Key Reaction Parameters and Reagent Selection
The successful coupling of an N-protected amino acid to this compound is dependent on several factors:
-
Coupling Reagent: The choice of coupling reagent dictates the activation of the carboxylic acid of the N-protected amino acid. Common classes include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).
-
Base: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.
-
Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often used with coupling reagents to suppress racemization and improve reaction efficiency.
-
Temperature and Reaction Time: Most coupling reactions are initiated at 0°C to control the initial rate of reaction and minimize side reactions, and then allowed to warm to room temperature for a period of 12-24 hours to ensure completion.
The selection of the coupling reagent often depends on the steric hindrance of the amino acids being coupled and the desired reaction rate. While carbodiimides are cost-effective, uronium salts often provide faster and more efficient couplings, especially for challenging sequences.
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical quantitative data for the solution-phase coupling of a generic N-Boc protected amino acid (Boc-Xaa-OH) to this compound.
| Parameter | Protocol 1: DCC/HOBt | Protocol 2: HATU |
| Boc-Xaa-OH (eq.) | 1.0 | 1.0 |
| This compound (eq.) | 1.0 | 1.0 |
| Coupling Reagent (eq.) | DCC (1.1) | HATU (1.1) |
| Additive (eq.) | HOBt (1.1) | - |
| Base (eq.) | DIPEA (1.1) | DIPEA (2.2) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Initial Temperature | 0 °C | 0 °C |
| Final Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 18 hours | 2 - 4 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
Experimental Protocols
Protocol 1: Coupling using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
This protocol describes the formation of a peptide bond between an N-Boc protected amino acid and this compound using the well-established DCC/HOBt coupling method.
Materials:
-
N-Boc-amino acid (Boc-Xaa-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 20 minutes.
-
-
Activation of the N-Boc-amino acid:
-
In a separate round-bottom flask, dissolve the N-Boc-amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool this solution to 0 °C in an ice-water bath.
-
Add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the mixture at 0 °C for 45 minutes.
-
-
Coupling Reaction:
-
Filter the mixture containing the activated amino acid to remove the precipitated DCU.
-
Add the filtrate to the neutralized H-Tyr(Bzl)-OBzl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: Coupling using HATU
This protocol outlines a more rapid and often higher-yielding coupling procedure using the uronium salt HATU.
Materials:
-
N-Boc-amino acid (Boc-Xaa-OH)
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents). Stir for 10 minutes.
-
-
Coupling Reaction:
-
Cool the N-Boc-amino acid and HATU solution to 0 °C in an ice-water bath.
-
Add the this compound and DIPEA solution to the cooled mixture.
-
Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude protected dipeptide can be purified by column chromatography if needed.
-
Mandatory Visualization
Caption: Workflow for the solution-phase coupling of this compound.
Application Notes and Protocols for the Incorporation of H-Tyr(Bzl)-OBzl.HCl into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides is a cornerstone of biochemical research and pharmaceutical development. The precise incorporation of modified amino acids is critical for creating peptides with specific biological activities, improved stability, and novel therapeutic properties. H-Tyr(Bzl)-OBzl.HCl, or O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a key building block in peptide synthesis.[1] This doubly protected tyrosine derivative, with a benzyl group on the side-chain hydroxyl and another on the C-terminal carboxyl group, offers strategic advantages in both solution-phase and solid-phase peptide synthesis (SPPS), primarily within the classic Boc/Bzl protection strategy.
This document provides detailed application notes and protocols for the effective incorporation of this compound into complex peptide chains. It covers methodologies for both solution-phase and solid-phase synthesis, a comparison of coupling reagents, and protocols for deprotection.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its successful application.
| Property | Value |
| Molecular Formula | C23H23NO3.HCl[1] |
| Molecular Weight | 397.9 g/mol [1] |
| CAS Number | 52142-01-5[1] |
| Appearance | White to light yellow crystalline powder[2] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[2][3] |
Peptide Synthesis Strategies
This compound is most commonly employed in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy .[4][5] In this approach:
-
The Nα-amino group is temporarily protected by the acid-labile Boc group, which is removed using mild acids like trifluoroacetic acid (TFA).[4]
-
Semi-permanent side-chain protection is provided by benzyl-based groups, which are cleaved by strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) at the end of the synthesis.[4][5]
While less common, it can be adapted for use in an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy , although this is not its primary application due to the stability of the benzyl ethers to the basic conditions used for Fmoc deprotection.[6]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of a model dipeptide, Boc-Xaa-Tyr(Bzl)-OBzl, where Xaa is any amino acid.
Materials:
-
This compound
-
Boc-Xaa-OH (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA or NMM (1.1 equivalents) dropwise and stir for 20-30 minutes at 0°C to neutralize the hydrochloride salt.[7]
-
-
Activation of Boc-Xaa-OH:
-
In a separate flask, dissolve Boc-Xaa-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C.
-
Add DCC (1.1 equivalents) and stir the mixture at 0°C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[7]
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Boc-Xaa-OH solution.
-
Add the filtrate to the neutralized H-Tyr(Bzl)-OBzl solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[7][8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by silica gel column chromatography or recrystallization.[8]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy
This protocol outlines the incorporation of this compound as the C-terminal residue onto a Merrifield resin.
Materials:
-
Merrifield resin
-
This compound
-
Potassium iodide (KI)
-
DIPEA
-
Anhydrous DMF
-
Methanol (MeOH)
-
DCM
-
TFA
-
Coupling reagents (e.g., DCC/HOBt or HBTU)
-
Boc-protected amino acids
Procedure:
-
Esterification to Merrifield Resin:
-
Swell the Merrifield resin in anhydrous DMF.
-
In a separate flask, neutralize this compound with DIPEA in DMF as described in Protocol 1.
-
Add the neutralized amino acid solution to the swollen resin.
-
Add KI (catalytic amount).
-
Heat the mixture at 50-60°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.
-
Determine the loading of the amino acid on the resin.
-
-
Peptide Chain Elongation (One Cycle):
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group from the next amino acid in the sequence. Wash the resin with DCM.[4]
-
Neutralization: Neutralize the resulting TFA salt with a solution of 5-10% DIPEA in DCM or DMF. Wash the resin with DCM and DMF.[9]
-
Coupling: Swell the resin in DMF. In a separate vial, activate the next Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to ensure complete coupling (a negative result indicates completion).[10][11]
-
Repeat this cycle for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove the benzyl side-chain protecting groups simultaneously using a strong acid like anhydrous HF or TFMSA, in the presence of scavengers (e.g., anisole).[5]
-
Comparison of Coupling Reagents for Boc-Tyr(Bzl)-OH Incorporation
The choice of coupling reagent is critical for efficient incorporation and to minimize side reactions like racemization.[10]
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[10] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Faster coupling times, particularly useful for sterically hindered amino acids.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient, but the phosphine oxide byproducts can be more difficult to remove. |
Visualizations
Caption: General workflows for solution-phase and solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: H-Tyr(Bzl)-OBzl.HCl in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of H-Tyr(Bzl)-OBzl.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is the hydrochloride salt of L-tyrosine in which both the phenolic hydroxyl group and the C-terminal carboxylic acid are protected by benzyl (Bzl) groups. It is a building block primarily used in solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
Q2: What is the most common side reaction associated with the use of benzyl-protected tyrosine?
A2: The most prevalent side reaction is the acid-catalyzed O- to C-alkylation of the tyrosine aromatic ring by the benzyl group. This intramolecular rearrangement, known as the Fries rearrangement, predominantly forms 3-benzyltyrosine as a significant impurity.[1] This side reaction is particularly problematic during the final cleavage step with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).
Q3: Can the benzyl protecting groups be prematurely cleaved during synthesis?
A3: Yes, the O-benzyl group of tyrosine can be partially cleaved during the repeated acid treatments required to remove the Nα-Boc group in Boc-SPPS.[2] This premature deprotection can expose the free hydroxyl group, leading to unintended acylation during subsequent coupling steps and the formation of branched peptides.
Q4: Are there side reactions associated with the C-terminal benzyl ester?
A4: Yes, the C-terminal benzyl ester can lead to the formation of diketopiperazines, especially at the dipeptide stage. This cyclization can cause premature cleavage of the peptide from the solid support. This side reaction is more likely to occur with specific amino acid sequences, particularly those involving proline or glycine.[3]
Q5: How can I minimize the formation of 3-benzyltyrosine during cleavage?
A5: The formation of 3-benzyltyrosine can be significantly suppressed by using a "scavenger" cocktail during the cleavage step. Scavengers are nucleophilic species that trap the reactive benzyl cations generated during deprotection, preventing them from alkylating the tyrosine ring. A combination of scavengers is often more effective.
Q6: What are the signs of incomplete Tyr(Bzl) cleavage?
A6: Incomplete cleavage is indicated by the presence of a significant peak in the HPLC analysis of the crude peptide corresponding to the mass of the peptide with the benzyl group still attached. This can be confirmed by mass spectrometry.
Troubleshooting Guide
Issue 1: Presence of a Major Impurity with a Mass Increase of +90 Da
-
Symptom: HPLC analysis of the crude peptide shows a significant peak eluting close to the main product, and mass spectrometry confirms a mass increase of approximately 90 Da, corresponding to the addition of a benzyl group.
-
Cause: This is a strong indication of 3-benzyltyrosine formation due to the rearrangement of the O-benzyl group to the tyrosine ring during acid-mediated cleavage.
-
Solution:
-
Optimize the Cleavage Cocktail: Employ a robust scavenger cocktail to trap the benzyl cations. "Reagent K" is a highly recommended option for peptides containing sensitive residues like Tyr(Bzl).[2] The addition of scavengers like thioanisole and p-cresol is particularly effective.[1]
-
Control Cleavage Conditions: Perform the cleavage at room temperature. While higher temperatures can accelerate cleavage, they can also increase the rate of side reactions. Ensure the cleavage time is sufficient for complete deprotection (typically 4-6 hours for Tyr(Bzl)).[2]
-
Issue 2: Low Yield and Presence of Low Molecular Weight Impurities
-
Symptom: The final yield of the desired peptide is low, and HPLC/MS analysis reveals multiple peaks corresponding to truncated or deletion sequences.
-
Cause: This can be due to several factors, including:
-
Incomplete Nα-Boc Deprotection: Leading to chain termination.
-
Premature Cleavage and Diketopiperazine Formation: Especially if Pro or Gly are in the first two positions of the sequence.[3]
-
-
Solution:
-
Ensure Complete Deprotection: Monitor the completeness of each deprotection step using a qualitative test like the Kaiser test.
-
Minimize Diketopiperazine Formation: If synthesizing a sequence prone to this side reaction, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress cyclization. Alternatively, synthesizing the problematic dipeptide as a single unit for coupling can bypass the vulnerable dipeptide-resin intermediate.
-
Issue 3: HPLC Shows a Doublet Peak for the Main Product with the Correct Mass
-
Symptom: The mass spectrum of the purified peptide is correct, but the HPLC chromatogram shows a doublet or broadened peak for the target peptide.
-
Cause: This often indicates racemization of one or more amino acid residues, creating diastereomers that can be difficult to separate. Tyrosine can be susceptible to racemization during the activation step of the coupling reaction.[4]
-
Solution:
-
Use Racemization-Suppressing Additives: Always include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® in your coupling reactions, especially when using carbodiimide-based coupling reagents like DCC or DIC.[4]
-
Optimize Coupling Conditions: Perform couplings at a controlled temperature (e.g., 0°C to room temperature) and avoid prolonged reaction times with highly activating coupling reagents.
-
Data Presentation
Table 1: Comparison of Recommended Cleavage Cocktails for Tyr(Bzl) Deprotection
| Cocktail Name | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good starting point for simple peptides without other sensitive residues. May be insufficient for complete Tyr(Bzl) cleavage and does not offer optimal protection against 3-benzyltyrosine formation.[2] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A lower-odor alternative that is effective for scavenging trityl groups and offers some protection for tyrosine.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys. Phenol and thioanisole are excellent scavengers for benzyl cations.[2] |
Table 2: Impact of Scavengers on the Purity of a Tyr(Bzl)-Containing Peptide
| Cocktail Composition | Expected Crude Purity (%) | Comments |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[1] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[1] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[1] |
Experimental Protocols
Protocol 1: General TFA Cleavage of Tyr(Bzl)-Containing Peptides
-
Resin Preparation: Following solid-phase synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under a high vacuum for at least 1 hour.[2]
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh just before use. For example, to prepare 10 mL of Reagent K, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of H₂O, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol (EDT).
-
Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) when handling TFA and other cleavage reagents.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 4-6 hours.[2]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a high vacuum.[2]
-
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.
Protocol 2: HPLC Analysis for the Quantification of 3-Benzyltyrosine
-
Column: Use a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30-40 minutes. The exact gradient should be optimized for the specific peptide to achieve good separation between the desired peptide and the 3-benzyltyrosine-containing side product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm. Tyrosine-containing peptides have a characteristic absorbance at 280 nm.
-
Quantification: The relative amount of the 3-benzyltyrosine impurity can be estimated by integrating the peak areas in the HPLC chromatogram.
Visualizations
Caption: Formation of 3-benzyltyrosine side product and the role of scavengers.
Caption: Troubleshooting workflow for common side reactions with this compound.
References
Technical Support Center: O-Acylation of H-Tyr(Bzl)-OBzl.HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of O-acylation of H-Tyr(Bzl)-OBzl.HCl during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of this compound and why is it a problem?
A1: O-acylation is an undesirable side reaction where the incoming N-protected amino acid acylates the hydroxyl group (-OH) of the tyrosine side chain instead of forming a peptide bond with the free amine of this compound. This leads to the formation of a branched peptide impurity, which can be difficult to separate from the desired linear peptide, ultimately reducing the reaction yield and purity of the final product. The benzyl (Bzl) protecting group on the tyrosine hydroxyl is known to be partially labile under certain conditions, which can expose the hydroxyl group and make it susceptible to acylation.
Q2: How can I detect if O-acylation has occurred in my reaction?
A2: The most common methods for detecting O-acylation byproducts are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): The O-acylated product will have a higher molecular weight than the expected peptide, corresponding to the mass of the coupled amino acid.
-
High-Performance Liquid Chromatography (HPLC): The O-acylated byproduct will typically have a different retention time compared to the desired peptide. It is often a significant, less polar side-product.
Q3: Which factors in my experimental setup can increase the risk of O-acylation?
A3: Several factors can contribute to an increased risk of O-acylation:
-
Highly reactive coupling reagents: While efficient for peptide bond formation, some highly reactive coupling reagents can also accelerate the acylation of the hydroxyl group.
-
Choice of base: Strong, sterically hindered bases can promote the deprotonation of the tyrosine hydroxyl group, increasing its nucleophilicity and thus its reactivity towards acylation.
-
Prolonged reaction times: Longer exposure of the unprotected or partially deprotected hydroxyl group to the activated amino acid increases the likelihood of the side reaction.
-
Elevated temperatures: Higher reaction temperatures can increase the rate of O-acylation.
-
Use of active esters: Coupling with active esters can lead to acylation of the hydroxyl groups on serine, threonine, or tyrosine side chains.[1]
Troubleshooting Guides
Issue 1: Significant O-acylation byproduct detected by MS and HPLC.
This guide provides a systematic approach to troubleshoot and minimize O-acylation.
Diagram of the Troubleshooting Workflow
References
Technical Support Center: Minimizing Racemization of H-Tyr(Bzl)-OBzl.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of H-Tyr(Bzl)-OBzl.HCl during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the process where the stereochemical integrity of the L-tyrosine derivative is lost during the peptide bond formation, resulting in a mixture of L- and D-isomers.[1] The presence of the D-isomer can create diastereomeric impurities that are difficult to separate and can significantly reduce the therapeutic efficacy or alter the biological activity of the final peptide.[1]
Q2: What are the primary chemical mechanisms leading to racemization of this compound during coupling?
A2: There are two main pathways for racemization during the activation of the carboxylic acid for peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][2] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The α-proton on the chiral carbon of this intermediate is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L- and D-configurations.[1]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization.[1]
Q3: Which experimental factors have the most significant impact on the extent of racemization?
A3: Several factors during the coupling step can influence the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Uronium/phosphonium salt-based reagents (e.g., HBTU, HATU) in the presence of a strong base can increase the risk of racemization.[3] Carbodiimide-based reagents like DIC, when used with additives like OxymaPure® or HOBt, generally lead to lower levels of racemization.[3][4]
-
Base: The strength and concentration of the base used for neutralization of the hydrochloride salt and to facilitate coupling can promote racemization. Stronger and more concentrated bases increase the rate of α-proton abstraction.[3][5]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5][6]
-
Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[7][8]
-
Pre-activation Time: Prolonged activation of the amino acid before the addition of the amine component can lead to increased racemization.[3][5]
Troubleshooting Guide
Problem 1: HPLC analysis of my crude peptide shows a doublet peak with the correct mass, suggesting the presence of a diastereomer.
-
Possible Cause: Racemization of the this compound residue during the coupling step.
-
Troubleshooting Steps:
-
Confirm Racemization: To confirm that the doublet is due to racemization at the tyrosine residue, perform a total hydrolysis of the purified peptide followed by chiral HPLC analysis of the resulting amino acids. The presence of a D-tyrosine peak will confirm racemization.[1]
-
Review Coupling Protocol:
-
Coupling Reagent and Additive: If you are using a uronium/phosphonium reagent, consider switching to a carbodiimide-based coupling with an additive. The use of additives like Oxyma Pure or HOBt is crucial for suppressing racemization.[1][4][9] Modern coupling reagents like COMU, which have a built-in Oxyma moiety, are highly effective at minimizing racemization.[1]
-
Base: If using a strong base like DIPEA, consider switching to a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][8][10] Use the minimum amount of base necessary for the reaction.
-
Temperature: Perform the coupling at a lower temperature, for instance, at 0°C, and allow the reaction to warm to room temperature slowly.[2][5]
-
Pre-activation: Minimize the pre-activation time of the amino acid. Ideally, use in-situ activation where the coupling reagent is added to the mixture of the carboxylic acid and the amine.[5]
-
-
Problem 2: Significant racemization is still observed even after optimizing the coupling reagent and base.
-
Possible Cause: Other factors in the experimental setup may be contributing to racemization.
-
Troubleshooting Steps:
-
Solvent Choice: Consider using a less polar solvent or a mixture of solvents. For example, a mixture of CH₂Cl₂/DMF (1:1) has been shown to reduce racemization in some cases.[5][8]
-
Concentration: Ensure that all reagents are fully dissolved. Poor solubility can lead to localized high concentrations of base, which can promote racemization.[3]
-
Reaction Time: While longer coupling times may be necessary for sterically hindered amino acids, extended reaction times at elevated temperatures can increase the risk of racemization.[3] Monitor the reaction progress and stop it once complete.
-
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | % D-Isomer Formation (Typical) |
| DIC | None | DIPEA | >5%[1] |
| DIC | HOBt | DIPEA | ~1.5%[1] |
| DIC | Oxyma Pure | DIPEA | <0.5%[1] |
| HBTU | (Internal HOBt) | DIPEA | ~1.2%[1] |
| HATU | (Internal HOAt) | DIPEA | ~0.8%[1] |
| COMU | (Internal Oxyma) | DIPEA | <0.2%[1] |
Data adapted from studies on racemization-prone amino acids, with principles directly applicable to tyrosine derivatives.[1]
Table 2: Influence of Base on Racemization
| Base | Relative Strength | Steric Hindrance | Tendency to Promote Racemization |
| DIPEA | Strong | High | High |
| NMM | Weaker | Moderate | Moderate |
| 2,4,6-Collidine | Weak | High | Low[7][8] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma Pure
-
Materials:
-
This compound
-
N-terminally deprotected amino acid or peptide on solid support
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes. Drain the DMF just before adding the activated amino acid solution.[1]
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in DMF.[1]
-
Add DIPEA or NMM (3 eq.) to the amino acid solution to neutralize the hydrochloride salt.
-
Add DIC (3 eq.) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time, as prolonged pre-activation can increase racemization.[1][3]
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.[1]
-
Protocol 2: Chiral HPLC Analysis for Quantification of Racemization
-
Peptide Hydrolysis:
-
Place a precisely weighed amount of the purified, lyophilized peptide (approx. 1 mg) into a hydrolysis tube.[1]
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.
-
Re-dissolve the amino acid hydrolysate in a suitable solvent for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral HPLC column designed for the separation of amino acid enantiomers.
-
Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and an aqueous buffer.[1]
-
Injection: Inject the prepared sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.[1]
-
Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.[1]
-
Visualizations
Caption: Experimental workflow for minimizing racemization during peptide coupling.
Caption: Factors influencing racemization risk and corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Peptide Coupling with H-Tyr(Bzl)-OBzl.HCl
Welcome to the technical support center for optimizing peptide coupling reactions involving H-Tyr(Bzl)-OBzl.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative of L-Tyrosine.[1] Both the phenolic hydroxyl group and the C-terminal carboxylic acid are protected with benzyl (Bzl) groups, and the N-terminal amine is present as a hydrochloride salt.[1] Its primary use is as a building block in solution-phase peptide synthesis (SPPS).[2] The protecting groups prevent unwanted side reactions at the tyrosine side chain and C-terminus during peptide bond formation.[3]
Q2: I am experiencing low coupling yields with this compound. What are the likely causes and how can I improve the efficiency?
A2: Low coupling yields are a common issue and can stem from several factors:
-
Inadequate Activation: The carboxylic acid of the coupling partner may not be sufficiently activated. Consider using more potent coupling reagents like HATU, HBTU, or COMU, especially if you are using standard carbodiimides like DCC or EDC alone.[4]
-
Steric Hindrance: The bulky benzyl groups on this compound can create steric hindrance.[4] To overcome this, you may need to increase the reaction time, slightly elevate the temperature, or switch to a more powerful coupling reagent.[4]
-
Poor Solubility: this compound or the growing peptide chain may have limited solubility in the reaction solvent.[4] Ensure all reactants are fully dissolved before proceeding.[4] Consider using solvents known for their excellent solvating properties, such as DMF or NMP.[5] In some cases, adding a small amount of a co-solvent like DMSO can improve solubility.[4]
-
Base-Related Issues: An inappropriate amount or type of base can hinder the reaction. A non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is recommended to neutralize the hydrochloride salt and liberate the free amine for coupling.[4]
Q3: What are the best practices for handling and storing this compound?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container at 4°C, protected from moisture.[6] When handling the compound, use appropriate personal protective equipment, including gloves, goggles, and a lab coat. To avoid inhalation of the powder, work in a well-ventilated area or a fume hood.[6]
Q4: I am observing side products in my reaction. What are the common side reactions with this compound?
A4: The most common side reactions include:
-
Racemization: The chiral center of the tyrosine residue can epimerize during the activation and coupling steps, leading to diastereomeric impurities that can be difficult to separate.[7] To minimize racemization, use a racemization-suppressing additive like HOBt or OxymaPure, especially when using carbodiimide coupling reagents.[4] Also, avoid using excessive amounts of base and high reaction temperatures.[4]
-
O- to C-Benzyl Migration: Under acidic conditions, the benzyl group protecting the phenolic hydroxyl can migrate to the aromatic ring of the tyrosine side chain, forming 3-benzyltyrosine.[8][9] This is a particular concern during steps that involve acid, such as deprotection of other amino acids in the peptide chain.[10] The use of effective scavengers like phenol and thioanisole during cleavage is crucial to trap the benzyl cation and prevent this rearrangement.[9]
-
Incomplete Deprotection: The benzyl groups on both the side chain and the C-terminus are typically removed by strong acids like HF or TFMSA, or by catalytic transfer hydrogenation.[2][11] Incomplete removal of these protecting groups can lead to a mixture of products. Extending the cleavage time or using a more robust cleavage cocktail may be necessary.[9]
Q5: My peptide is aggregating during synthesis. How can I address this?
A5: Peptide aggregation can be a significant issue, especially with hydrophobic residues like Tyr(Bzl).[12] Signs of on-resin aggregation include poor resin swelling, slow or incomplete reactions, and physical clumping of the resin.[12] To mitigate aggregation, you can:
-
Switch Solvents: Change from DMF to NMP, or add DMSO to the coupling mixture to disrupt hydrogen bonds.[12]
-
Use Sonication: Brief, intermittent sonication during the coupling reaction can help break up aggregates.[12]
-
Incorporate Backbone Protection: Using specialized amino acid derivatives with backbone protecting groups (e.g., Hmb/Dmb) can prevent hydrogen bond formation and increase solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Inefficient coupling reagent | Switch to a more potent uronium/aminium or phosphonium salt reagent (e.g., HATU, HBTU, PyBOP).[13] |
| Steric hindrance from benzyl groups | Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS.[4] | |
| Poor solubility of this compound | Use DMF or NMP as the solvent. Consider gentle warming or sonication to aid dissolution.[4] | |
| Incorrect base or stoichiometry | Use a non-nucleophilic base like DIPEA (1.1 equivalents) to neutralize the HCl salt.[2] | |
| Presence of Impurities | Racemization | Add a racemization suppressant like HOBt or OxymaPure. Avoid excessive base and high temperatures.[4] Perform the coupling at a lower temperature (e.g., 0°C).[6] |
| O-Acylation of the side-chain hydroxyl (if deprotected) | Ensure the side-chain benzyl group is stable during the preceding steps. If using a Boc/Bzl strategy, minimize exposure to acid.[14] | |
| O- to C-Benzyl migration during cleavage | Use a robust cleavage cocktail with effective scavengers like phenol and thioanisole (e.g., Reagent K).[9] | |
| Difficulty in Purification | Diastereomers from racemization | Optimize coupling conditions to minimize racemization. Chiral chromatography may be required for separation.[6] |
| Closely eluting deletion sequences | Ensure complete coupling at each step by monitoring with a qualitative test like the Kaiser test for solid-phase synthesis.[15] | |
| Peptide Aggregation | Hydrophobic nature of the benzyl groups | Switch to a more effective solvent like NMP or add a chaotropic agent like DMSO.[12] Use a lower substitution resin to reduce inter-chain interactions. |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DCC, EDC/DIC | Good | 1 - 4 hours | Low to Moderate | Cost-effective. Requires an additive like HOBt or OxymaPure to suppress racemization.[4][10] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient, especially for hindered amino acids. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen.[10][13] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Low | Generates a highly reactive active species. Does not cause guanidinylation side reactions.[13] |
Table 2: Recommended Reaction Conditions for Solution-Phase Coupling
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or NMP | High polarity and solvating power to dissolve reactants and peptide chains.[4][5] |
| Temperature | 0°C to Room Temperature | Lower temperatures can reduce racemization, though may require longer reaction times.[6] |
| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic bases that effectively neutralize the HCl salt without causing side reactions.[4] |
| Stoichiometry (Amino Acid:Coupling Reagent:Base) | 1:1.1:1.1 | A slight excess of coupling reagent and base ensures complete reaction.[2] |
| Pre-activation Time | 1-5 minutes | Minimizes the risk of racemization by limiting the exposure of the activated amino acid to the reaction conditions before coupling.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling with this compound
This protocol describes a general method for coupling an N-protected amino acid to this compound using a carbodiimide and HOBt.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.[2]
-
In a separate vessel, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[2]
-
Cool the N-protected amino acid solution to 0°C in an ice-water bath and add DCC or DIC (1.1 equivalents).[2]
-
Stir the mixture at 0°C for 30-45 minutes. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.[2]
-
Filter the mixture to remove the DCU (if applicable) and add the filtrate to the neutralized H-Tyr(Bzl)-OBzl solution.[2]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[2]
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[2]
-
Purify the crude product by silica gel column chromatography or recrystallization.[2]
Visualizations
Caption: Troubleshooting workflow for low peptide coupling yield.
Caption: Common side reactions during peptide synthesis with this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
impact of H-Tyr(Bzl)-OBzl.HCl purity on synthesis outcome
Welcome to the technical support center for H-Tyr(Bzl)-OBzl.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the purity of this reagent and its impact on synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for this compound in peptide synthesis?
A1: For most peptide synthesis applications, a purity of >98% for this compound is recommended to minimize side reactions and ensure high-quality synthesis outcomes.[1][2] Commercially available reagents typically meet this specification.
Q2: What are the most common impurities in this compound?
A2: The most probable impurities arise from incomplete protection during its synthesis. These include:
-
Partially protected tyrosine: H-Tyr(Bzl)-OH (free carboxylic acid) or H-Tyr-OBzl.HCl (free phenolic hydroxyl group).
-
Unprotected L-Tyrosine: H-Tyr-OH.
-
Rearrangement products: 3-benzyltyrosine, which can form under acidic conditions.[3]
Q3: How do impurities in this compound affect peptide synthesis?
A3: Impurities directly impact the efficiency and outcome of peptide coupling reactions. A free phenolic hydroxyl group can be acylated by the activated incoming amino acid, leading to branched peptide impurities and reduced yield.[4][5] A free carboxylic acid can interfere with coupling reagents, lowering the efficiency of peptide bond formation. The presence of unprotected tyrosine can lead to a variety of side products that are difficult to separate from the target peptide.[5]
Q4: Can the benzyl (Bzl) protecting group be unstable during synthesis?
A4: The O-benzyl group on the tyrosine side chain is generally stable. However, it can undergo an acid-catalyzed O- to C-migration to form 3-benzyltyrosine.[3] This side reaction can occur during repeated acid treatments, such as the removal of Boc groups in Boc-SPPS. Using a mixture of trifluoroacetic acid and acetic acid can help suppress this side reaction.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Target Peptide
You observe a significantly lower yield than expected after synthesizing a peptide containing a tyrosine residue introduced using this compound.
-
Possible Cause 1: O-acylation of Tyrosine Side Chain
-
Diagnosis: Your crude peptide analysis (e.g., via Mass Spectrometry) shows a mass corresponding to the target peptide plus the mass of the subsequently coupled amino acid. This indicates the formation of a branched peptide impurity due to coupling on the unprotected hydroxyl group of a tyrosine impurity.
-
Solution:
-
Verify the purity of your this compound lot using HPLC.
-
If the purity is low, purify the reagent by recrystallization (see Experimental Protocols) or purchase a new, high-purity lot.
-
Consider using additives like 2,4-dinitrophenol or pentachlorophenol during coupling, which have been shown to prevent O-acylation.[4]
-
-
-
Possible Cause 2: Inefficient Coupling
-
Diagnosis: Analysis of the crude product shows a significant amount of starting material or truncated sequences (peptides missing the tyrosine or subsequent residues).
-
Solution:
-
Confirm the absence of impurities with free carboxylic acids (like H-Tyr(Bzl)-OH) in your starting material, as these can consume coupling reagents.
-
Perform a coupling test, such as the Kaiser test, to ensure the reaction is going to completion.
-
If coupling is incomplete, consider extending the reaction time, using a different coupling reagent, or double coupling.
-
-
Issue 2: Difficult Purification of the Final Peptide
Your crude peptide shows multiple, hard-to-separate peaks around the main product peak in the HPLC chromatogram.
-
Possible Cause: Presence of Multiple Impurity-Related Side Products
-
Diagnosis: Mass spectrometry of the various peaks reveals masses corresponding to branched peptides, deletion sequences, or peptides containing modified tyrosine.
-
Solution: This issue points directly to the purity of the starting this compound. Using a reagent with >98% purity is critical to avoid generating a complex mixture of closely related peptide impurities.[5] Ensure all starting amino acid derivatives meet high purity standards.
-
Data Presentation
The following tables summarize the common impurities and their potential impact on peptide synthesis.
| Impurity Name | Structure | Molar Mass ( g/mol ) | Potential Impact on Synthesis |
| This compound | Benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | 397.9 | Desired Reagent |
| H-Tyr-OBzl.HCl | Benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | 307.8 | O-acylation leading to branched peptides; reduced yield.[5] |
| H-Tyr(Bzl)-OH | (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | 271.3 | Reacts with coupling agents, reducing coupling efficiency. |
| H-Tyr-OH | L-Tyrosine | 181.2 | Can lead to both O-acylation and inefficient coupling. |
| 3-benzyltyrosine | (2S)-2-amino-3-(3-benzyl-4-hydroxyphenyl)propanoic acid | 271.3 | Incorporation of an isomeric impurity, affecting final peptide structure and function.[3] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare a standard solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Inject 10 µL onto the HPLC system.
-
Integrate the peak areas to determine the percentage purity. Impurities like H-Tyr-OBzl.HCl and H-Tyr-OH will have significantly shorter retention times.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol can be used to improve the purity of this compound that is suspected of containing impurities.
-
Solvent System: A "good" solvent for dissolving the compound (e.g., methanol or ethanol) and an "anti-solvent" to induce precipitation (e.g., diethyl ether or hexane).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the warm "good" solvent (e.g., ethanol).
-
Slowly add the "anti-solvent" (e.g., diethyl ether) with stirring until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath (0-4°C) for several hours to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the purified crystals under vacuum.
-
Confirm the purity of the recrystallized product using the HPLC protocol described above.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the impact of this compound purity.
Caption: Impact of this compound purity on the peptide coupling outcome.
Caption: Troubleshooting workflow for synthesis issues involving tyrosine.
References
- 1. H-Tyr(Bzl)-OBzl·HCl,52142-01-5_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 2. Page loading... [guidechem.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Benzyl Group Cleavage from H-Tyr(Bzl)-OBzl.HCl
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of benzyl (Bzl) protecting groups from H-Tyr(Bzl)-OBzl.HCl.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger in the cleavage of benzyl groups from tyrosine?
A1: During the acid-catalyzed cleavage of the benzyl group from the tyrosine residue (e.g., with Trifluoroacetic Acid - TFA), a reactive benzyl carbocation is generated. The primary role of a scavenger is to trap or "quench" this carbocation. Without an effective scavenger, the benzyl carbocation can reattach to the deprotected tyrosine at the ortho position, leading to the formation of 3-benzyltyrosine as a significant side product. Scavengers are nucleophilic compounds that react with the benzyl carbocation, preventing it from reacting with the desired product.[1]
Q2: What are the most common side reactions observed during the cleavage of the benzyl group from this compound?
A2: The most prevalent side reaction is the alkylation of the tyrosine ring by the liberated benzyl cation, resulting in the formation of 3-benzyltyrosine. Other nucleophilic residues in a peptide chain, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are also susceptible to alkylation by the benzyl carbocation.[1] Inadequate cleavage can also result in the incomplete removal of one or both benzyl groups.
Q3: Which scavengers are recommended for the deprotection of this compound?
A3: A combination of scavengers is often the most effective approach. Commonly used scavengers for this purpose include:
-
Thioanisole: Highly effective at scavenging benzyl cations.[1][2][3][4]
-
Phenol or p-cresol: Act as scavengers for benzyl cations and can also help to suppress oxidation.[1][3][5]
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[1]
-
Triisopropylsilane (TIS): Primarily used for scavenging trityl cations, but it is also effective against other carbocations.[1]
-
Water: Can act as a scavenger, though it is generally less effective than thiol-based scavengers.[1]
A widely used and robust cleavage cocktail is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT.[1][3]
Troubleshooting Guide
Issue: Incomplete cleavage of one or both benzyl groups.
-
Possible Cause 1: Suboptimal Cleavage Cocktail. A standard TFA/water/TIS cocktail may be insufficient for complete deprotection.[3]
-
Solution: Employ a more robust scavenger cocktail containing thioanisole and/or phenol. "Reagent K" is a highly recommended option.[3]
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The cleavage of the benzyl group can be slower than for other protecting groups.[3]
-
Solution: Increase the reaction time to 2-4 hours at room temperature and monitor the reaction progress by a suitable analytical method like HPLC or TLC.
-
Issue: Formation of a significant amount of side product with a mass increase of +90 Da.
-
Possible Cause: Alkylation of the tyrosine residue. This corresponds to the formation of 3-benzyltyrosine due to inefficient scavenging of the benzyl carbocation.[1]
Data Presentation
The choice of scavenger cocktail significantly impacts the purity of the final product. The following table summarizes the expected purity of a model Tyr(Bzl)-containing peptide with different scavenger cocktails based on literature descriptions.
| Cocktail Composition | Expected Purity | Remarks |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[1] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[1] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[1] |
| Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) | >95% | A highly effective cocktail for complex peptides with multiple sensitive residues.[3] |
Note: Expected purity is an estimate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Benzyl Group Cleavage using a TFA/Scavenger Cocktail
-
Preparation: Dissolve this compound in the chosen cleavage cocktail (e.g., Reagent K) at a concentration of approximately 10-20 mg/mL.
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected product.
-
Centrifuge the mixture and decant the ether.
-
Wash the solid product with cold diethyl ether two more times to remove residual scavengers.
-
Dry the final product under vacuum.
-
Protocol 2: Catalytic Transfer Hydrogenation for Benzyl Group Cleavage
This method is an alternative to acid-catalyzed cleavage and can be milder for sensitive substrates.
-
Preparation: Dissolve this compound in a suitable solvent such as methanol or formic acid.[6][7]
-
Catalyst and Hydrogen Donor: Add 10% Palladium on carbon (Pd/C) as the catalyst (typically 10-20% by weight of the substrate).[6][8] Add a hydrogen donor such as ammonium formate or formic acid.[6][8]
-
Reaction: The reaction can be run at room temperature or with gentle heating.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be performed by recrystallization or chromatography.
-
Visualizations
Caption: Workflow for selecting a scavenger cocktail for benzyl group cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Tyrosine Protection in Peptide Synthesis: H-Tyr(Bzl)-OBzl.HCl vs. Fmoc-Tyr(tBu)-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the selection of appropriate protected amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. Tyrosine, a frequently incorporated and functionally significant amino acid, requires robust protection of its phenolic hydroxyl group to prevent unwanted side reactions. This guide provides an objective, data-supported comparison of two common tyrosine derivatives: H-Tyr(Bzl)-OBzl.HCl, typically employed in Boc/Bzl-based strategies (often in solution-phase), and Fmoc-Tyr(tBu)-OH, the standard for Fmoc/tBu solid-phase peptide synthesis (SPPS).
Executive Summary
The choice between this compound and Fmoc-Tyr(tBu)-OH is fundamentally a choice between two distinct and well-established peptide synthesis philosophies: the Boc/Bzl strategy and the Fmoc/tBu strategy.
Fmoc-Tyr(tBu)-OH is the cornerstone of modern solid-phase peptide synthesis (SPPS). It is part of a fully orthogonal protection scheme where the Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the tert-butyl (tBu) side-chain protection is cleaved with a moderately strong acid (e.g., trifluoroacetic acid) during the final cleavage step.[1] This orthogonality and the milder overall conditions have made the Fmoc/tBu strategy the most widely used method, particularly for the synthesis of complex and sensitive peptides.
This compound , on the other hand, is a building block suited for the classical Boc/Bzl strategy. In this approach, the Nα-protection is typically a Boc group, which is removed by moderate acid (TFA). The benzyl (Bzl) ether protecting the tyrosine side chain and the benzyl ester (OBzl) protecting the C-terminus require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal.[2] This reliance on differential acid lability makes the strategy "quasi-orthogonal". While robust, the harsh final cleavage conditions are a significant drawback. This compound, with its protected C-terminus, is particularly well-suited for solution-phase synthesis.
Head-to-Head Comparison: Performance and Strategy
The performance of these two tyrosine derivatives is intrinsically linked to the advantages and disadvantages of their respective synthesis strategies.
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Tyr(tBu)-OH (in Fmoc/tBu Strategy) |
| Synthetic Context | Primarily solution-phase synthesis; also applicable in Boc-SPPS | Predominantly Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protection | Typically Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| C-Terminus | OBzl (Benzyl ester) | Free Carboxylic Acid (for coupling to resin) |
| Nα-Deprotection | Moderate acid (e.g., 25-50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Final Cleavage | Strong acid (e.g., anhydrous HF, TFMSA) | Moderate acid (e.g., 95% TFA with scavengers) |
| Orthogonality | Quasi-orthogonal (based on differential acid lability) | Fully orthogonal (base-labile vs. acid-labile groups) |
| Expected Crude Purity | Generally 70-85% | Generally >90% |
| Overall Yield | Typically 60-80% | Typically >85% |
Potential Side Reactions and Mitigation
Unwanted side reactions are a critical concern in peptide synthesis. The choice of protection strategy directly influences the type and prevalence of these byproducts.
| Side Reaction | This compound (Boc/Bzl Strategy) | Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy) |
| Side-chain Modification | O to C migration of the benzyl group: The benzyl group can migrate from the oxygen to the aromatic ring of tyrosine under acidic conditions, forming 3-benzyltyrosine. This can be suppressed by using a mixture of TFA and acetic acid for Boc deprotection. | t-Butylation of Tyrosine: During final TFA cleavage, the released tert-butyl cation can reattach to the electron-rich tyrosine ring. This is effectively minimized by the addition of scavengers like triisopropylsilane (TIS) and water to the cleavage cocktail. |
| Cleavage-Related Issues | HF Handling: Anhydrous HF is highly toxic and corrosive, requiring specialized equipment. Incomplete cleavage can also be an issue. | Scavenger Choice is Critical: The choice and concentration of scavengers are crucial to prevent side-product formation with other sensitive residues like Trp, Met, and Cys. |
| Other | Premature chain loss: The benzyl ester linkage to the resin in Boc-SPPS can be partially labile to the repeated TFA treatments for Boc removal. | Diketopiperazine formation: More prevalent at the dipeptide stage, especially if Pro or Gly are in the first two positions. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Phe-OH with this compound
This protocol describes a representative coupling step in solution-phase synthesis.
Materials:
-
Boc-Phe-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
In a separate vessel, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the Boc-Phe-OH solution to 0°C in an ice-water bath and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture at 0°C for 45 minutes.
-
Filter the mixture to remove the DCU, and add the filtrate to the neutralized this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the product by silica gel column chromatography or recrystallization.
Protocol 2: Solid-Phase Coupling Cycle for Fmoc-Tyr(tBu)-OH
This protocol outlines a standard manual coupling cycle in Fmoc-SPPS on a resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Tyr(tBu)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain.
-
Repeat the deprotection step for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times). The resin is now ready for the next deprotection and coupling cycle.
Visualization of Synthetic Workflows
Caption: Workflow for Boc/Bzl strategy using this compound.
Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The decision between using this compound and Fmoc-Tyr(tBu)-OH is dictated by the chosen overall synthetic strategy, which should be tailored to the specific requirements of the target peptide.
Fmoc-Tyr(tBu)-OH , as part of the Fmoc/tBu strategy , is generally the preferred choice for modern peptide synthesis, especially in automated solid-phase protocols. Its orthogonal protection scheme and milder deprotection conditions often lead to higher crude purity and yield, simplifying the overall workflow. It is particularly advantageous for the synthesis of long or chemically sensitive peptides.
This compound , within the Boc/Bzl framework , remains a viable and robust option, particularly for solution-phase synthesis and for certain "difficult" sequences where the repeated acidic treatments of the Boc strategy can help disrupt aggregation. However, the necessity of using hazardous reagents like anhydrous HF for final cleavage and the potential for side reactions, such as benzyl group migration, are significant considerations that have led to its reduced prevalence in routine synthesis.
Ultimately, a thorough understanding of the chemical principles, potential pitfalls, and practical requirements of both strategies is essential for researchers to select the optimal tyrosine derivative for the successful synthesis of their target peptides.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides with H-Tyr(Bzl)-OBzl.HCl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of protected peptides is a critical checkpoint. The use of protecting groups, such as the benzyl ether on the tyrosine side chain (Tyr(Bzl)) and the benzyl ester at the C-terminus (-OBzl), is fundamental to direct the chemical synthesis. However, these modifications present unique challenges for mass spectrometric analysis. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of peptides containing H-Tyr(Bzl)-OBzl.HCl, supported by experimental data and detailed protocols to ensure confident characterization of these synthetic intermediates.
The benzyl protecting groups are instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1] Their removal is typically achieved under strong acidic conditions.[1] Therefore, verifying the presence of these protecting groups is crucial for monitoring the progress of peptide synthesis and for characterizing the final protected peptide. Mass spectrometry (MS) is the primary tool for this validation, offering high sensitivity and detailed structural information.[1] However, the choice of ionization and fragmentation techniques can significantly impact the quality and interpretation of the data.
The Challenge of Protected Peptides in Mass Spectrometry
The analysis of peptides containing protecting groups like benzyl ethers and esters poses several challenges. These groups can be labile under certain ionization conditions, leading to in-source decay or premature fragmentation, which can complicate spectral interpretation.[2][3] Furthermore, the presence of bulky, hydrophobic protecting groups can alter the ionization efficiency and fragmentation behavior of the peptide backbone.[4] A key characteristic in the MS/MS analysis of peptides containing Tyr(Bzl) is the potential for the neutral loss of the benzyl group (C7H7, ~91 Da) or the entire benzyloxy group (C7H7O, ~107 Da).[1] The observation and intensity of this neutral loss can be a diagnostic indicator of the Tyr(Bzl) modification.[1]
Comparison of Mass Spectrometry Techniques
The selection of the appropriate ionization and fragmentation method is critical for the successful analysis of peptides with this compound. The most common techniques include Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[1]
| Parameter | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) | Alternative: MALDI-TOF MS |
| Primary Fragmentation | Cleavage of the peptide backbone (b- and y-ions).[3] | Predominantly b- and y-ions.[3] | Cleavage of the peptide backbone (c- and z-ions).[3] | Primarily intact molecular ions with minimal fragmentation.[2] |
| Protecting Group Fragmentation | Prone to neutral loss of the benzyl group (~91 Da) or benzyloxy group (~107 Da).[1] | Also shows neutral loss, but can provide more balanced backbone fragmentation.[1] | Preserves labile modifications like the benzyl protecting groups.[3] | Minimal in-source decay or fragmentation of protecting groups.[2] |
| Peptide Sequence Coverage | Can be limited if neutral loss dominates the spectrum.[1] | Generally provides better sequence coverage than CID for these peptides.[1] | Excellent for sequencing and localizing modifications.[3] | Limited sequencing information without post-source decay (PSD) or tandem MS capabilities. |
| Ionization Efficiency | Good for peptides in solution, compatible with LC-MS.[2] | Similar to CID.[1] | Similar to CID.[1] | Effective for complex mixtures and less prone to ion suppression.[5] |
| Key Advantages | Readily available, good for initial confirmation of the modification.[1] | Provides both diagnostic neutral loss and good backbone fragmentation.[1] | Ideal for localizing the protecting groups and analyzing labile modifications.[3] | "Softer" ionization technique, good for intact mass determination of protected peptides.[2] |
| Potential Issues | Spectra can be dominated by neutral loss, obscuring backbone fragmentation.[1] | Requires optimization of collision energy.[1] | Less efficient for singly charged peptides and requires a specific instrument setup.[6] | Co-crystallization with the matrix can be challenging for some peptides.[7] |
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis of a Peptide with this compound
This protocol outlines a general procedure for the analysis of a protected peptide using liquid chromatography coupled to a tandem mass spectrometer.
1. Sample Preparation: a. Dissolve the crude or purified peptide containing this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[8] b. Further dilute the sample to a final concentration of 1-10 µM for direct infusion or LC-MS analysis.[8] c. Use low-binding consumables to minimize sample loss.[4]
2. Liquid Chromatography (LC): a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% acetonitrile. d. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes at a flow rate of 0.3 mL/min. This should be optimized for the specific peptide.[1] e. Injection Volume: 5 µL.
3. Mass Spectrometry (MS): a. Instrument: An Orbitrap or Q-TOF mass spectrometer capable of CID, HCD, and ETD fragmentation.[1] b. Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1] c. MS1 Scan Parameters:
- Mass Range: m/z 300-2000.[1]
- Resolution: 60,000.[1] d. MS/MS Scan Parameters (Data-Dependent Acquisition):
- CID: Normalized collision energy of 35%.[1]
- HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).[1]
- ETD: Calibrated charge-dependent ETD reaction times.
Protocol 2: MALDI-TOF MS Analysis of a Peptide with this compound
This protocol provides a method for the analysis of a protected peptide using MALDI-TOF MS, which is often a gentler ionization technique.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the protected peptide in 50% acetonitrile/water. b. Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile/0.1% trifluoroacetic acid.[7]
2. Sample Spotting: a. On a MALDI target plate, spot 1 µL of the matrix solution. b. Immediately add 1 µL of the peptide solution to the matrix spot and mix gently by pipetting up and down. c. Allow the spot to air dry completely (dried-droplet method).
3. Mass Spectrometry (MS): a. Instrument: A MALDI-TOF mass spectrometer. b. Mode: Positive ion reflector mode for higher resolution. c. Laser: Nitrogen laser (337 nm). d. Acquisition: Acquire spectra by averaging multiple laser shots across the sample spot. e. Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.
Visualization of Analytical Workflow and Fragmentation
Caption: A streamlined workflow for the validation of Tyr(Bzl)-OBzl protected peptides.
Caption: Key fragmentation pathways of Tyr(Bzl) peptides in different MS/MS methods.
Conclusion
The successful mass spectrometric analysis of peptides containing this compound is readily achievable with modern instrumentation and a considered analytical approach. While CID can provide initial confirmation of the benzyl modifications through characteristic neutral losses, HCD often offers a more balanced fragmentation profile, yielding both the diagnostic neutral loss and sufficient backbone fragmentation for sequence confirmation.[1] For unambiguous localization of the protecting groups and analysis of particularly labile structures, ETD is the superior technique.[3] As a complementary method, MALDI-TOF MS provides a robust way to determine the intact molecular weight of the protected peptide with minimal fragmentation.[2]
By selecting the appropriate ionization and fragmentation techniques and adhering to optimized experimental protocols, researchers can confidently characterize their protected peptides. This ensures the integrity of their synthetic products and accelerates research and drug development endeavors. The data and protocols presented in this guide underscore the importance of a multi-faceted analytical strategy to navigate the complexities of modified peptide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Comparison of the effects of ionization mechanism, analyte concentration, and ion "cool-times" on the internal energies of peptide ions produced by electrospray and atmospheric pressure matrix-assisted laser desorption ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Guide to the Validation of Peptide Purity Synthesized with H-Tyr(Bzl)-OBzl.HCl
For researchers, scientists, and drug development professionals, the accurate assessment of peptide purity is a critical determinant of experimental success and therapeutic safety. When peptides are synthesized utilizing the protected amino acid H-Tyr(Bzl)-OBzl.HCl, a derivative where both the side-chain hydroxyl group and the C-terminus are protected by benzyl groups, a robust validation strategy is imperative. This guide provides an objective comparison of standard analytical techniques for determining the purity of such peptides, complete with detailed experimental protocols and illustrative workflows.
The use of benzyl (Bzl) protecting groups is characteristic of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. While effective, this approach can introduce specific impurities if the deprotection and cleavage steps are incomplete. Therefore, a multi-faceted analytical approach is essential for comprehensive purity validation.
Core Analytical Techniques for Peptide Purity Validation
The gold standard for peptide purity assessment involves a combination of chromatographic and mass spectrometric techniques.[1][2] High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity, while Mass Spectrometry (MS) is indispensable for confirming the identity of the synthesized peptide.[3]
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most widely used method for analyzing peptide purity.[4][5] It separates the target peptide from impurities based on differences in hydrophobicity. The purity is typically calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying any impurities.[6] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly employed to ionize the peptide for mass analysis.[6][7]
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods used for peptide purity validation.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning based on hydrophobicity.[6] | Purity (%), Retention Time | High resolution, quantitative, robust, and reproducible.[4][6] | Does not provide molecular weight information; co-eluting impurities may not be resolved.[2] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio (m/z) of ionized molecules.[3] | Molecular Weight, Sequence Confirmation (MS/MS) | High sensitivity and specificity for mass determination.[3] | Not inherently quantitative without standards; can be affected by ion suppression. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids followed by quantification.[4] | Amino Acid Composition and Ratio, Net Peptide Content | Provides an absolute measure of peptide quantity.[4] | Destructive to the sample; does not detect sequence errors or modifications. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei.[5][6] | Detailed 3D structure, confirmation of covalent bonds, and purity. | Provides comprehensive structural information.[6] | Lower sensitivity compared to MS; requires larger sample amounts; complex data analysis. |
Experimental Workflow for Peptide Purity Validation
The overall process for validating the purity of a peptide synthesized with this compound involves a systematic workflow from sample preparation to data analysis.
Caption: Workflow for Peptide Synthesis and Purity Validation.
Detailed Experimental Protocols
Protocol 1: RP-HPLC for Peptide Purity Analysis
Objective: To determine the purity of a synthetic peptide.
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL.[6]
-
Filter the sample through a 0.22 µm or 0.45 µm membrane to remove any particulates.[8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point, but should be optimized for the specific peptide.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV absorbance at 214 nm (for the peptide bond) or 280 nm (for aromatic residues like Tyrosine).[6][8]
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[5][6]
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of a synthetic peptide.
Sample Preparation:
-
For MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
For ESI-MS: Dilute the peptide sample in a solvent compatible with electrospray ionization, such as a mixture of water, acetonitrile, and formic acid.
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is typical for peptides.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the target peptide.
-
Calibration: Ensure the instrument is calibrated with a known standard to ensure mass accuracy.
Data Analysis:
-
Identify the peak corresponding to the [M+H]+ ion of the target peptide.
-
Compare the observed molecular weight to the theoretical molecular weight.
-
Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences, incompletely deprotected species (e.g., still containing the benzyl group), or other modifications.[9]
Potential Impurities in Peptides Synthesized with this compound
The use of benzyl protecting groups can lead to specific impurities if the cleavage and deprotection steps are not complete.
Caption: Common Impurities in Synthetic Peptides.
Summary of Potential Impurities:
| Impurity Type | Origin | Detection Method |
| Incomplete Deprotection | Incomplete removal of benzyl groups from Tyr side chains or the C-terminus.[10] | MS (higher molecular weight), RP-HPLC (different retention time). |
| Deletion Sequences | Incomplete coupling of an amino acid during synthesis.[10][11] | MS (lower molecular weight), RP-HPLC. |
| Truncated Sequences | Premature termination of peptide chain elongation.[4] | MS (lower molecular weight), RP-HPLC. |
| Oxidation Products | Oxidation of susceptible residues (e.g., Met, Trp).[10] | MS (mass increase of 16 Da), RP-HPLC. |
| Diastereomers | Racemization of amino acids during synthesis.[10] | Chiral HPLC, NMR. |
References
- 1. apexpeptidesupply.com [apexpeptidesupply.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. How is the purity of peptides calculated?|whpeptide [note.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavage Cocktails for Benzyl Group Removal
For researchers, scientists, and drug development professionals, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. The benzyl (Bn) group is a widely used protecting group for alcohols, amines, and carboxylic acids due to its general stability. However, its efficient and selective cleavage requires careful consideration of the substrate and the chosen deprotection method. This guide provides an objective comparison of common cleavage cocktails for benzyl group removal, supported by experimental data and detailed protocols.
Overview of Benzyl Group Removal Strategies
The primary methods for benzyl group cleavage can be broadly categorized into hydrogenolysis, acidic cleavage, and oxidative cleavage. Each approach offers distinct advantages and disadvantages in terms of reactivity, selectivity, and compatibility with other functional groups.
Hydrogenolysis is the most common and often cleanest method for debenzylation. It involves the cleavage of the carbon-oxygen or carbon-nitrogen bond by hydrogen, typically with a metal catalyst.
-
Catalytic Hydrogenation: This classic method uses hydrogen gas (H₂) and a catalyst such as palladium on carbon (Pd/C). While highly effective, it often requires specialized equipment for handling hydrogen gas under pressure and can reduce other functional groups like alkenes and alkynes.
-
Catalytic Transfer Hydrogenation (CTH): A safer and more convenient alternative to catalytic hydrogenation, CTH utilizes a hydrogen donor in the presence of a catalyst.[1][2][3] Common hydrogen donors include formic acid, ammonium formate, cyclohexene, and 2-propanol.[1][2][3] This method avoids the need for high-pressure hydrogenation equipment.
Acidic Cleavage employs strong Brønsted or Lewis acids to remove the benzyl group.
-
Strong Brønsted Acids: Reagents like trifluoroacetic acid (TFA), hydrobromic acid (HBr), and hydrofluoric acid (HF) can cleave benzyl ethers, but their harsh nature limits their use to acid-insensitive substrates.[4][5]
-
Lewis Acids: Milder conditions can be achieved using Lewis acids such as aluminum chloride (AlCl₃), tin(II) chloride (SnCl₂), boron trichloride dimethyl sulfide complex (BCl₃·SMe₂), and boron trifluoride etherate (BF₃·OEt₂).[6][7][8] These reactions often require the presence of a scavenger to trap the released benzyl cation and prevent side reactions.
Oxidative Cleavage is particularly useful for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for this transformation.[4] More recently, visible-light-mediated oxidative cleavage has emerged as a mild and selective method.[9]
Quantitative Comparison of Cleavage Cocktails
The following table summarizes the performance of several common cleavage cocktails for the removal of the benzyl group from a model substrate, benzyl phenyl ether. The data is compiled from various sources to provide a comparative overview.
| Cleavage Cocktail | Substrate | Temperature | Time | Yield | Reference |
| Catalytic Transfer Hydrogenation | |||||
| 10% Pd/C, HCOOH | Benzyl Phenyl Ether | Room Temp. | 1-3 h | >95% | [1][10] |
| 10% Pd/C, NH₄HCO₂ | Benzyl Phenyl Ether | Room Temp. | 1-4 h | >95% | [11] |
| 10% Pd/C, Cyclohexene | Benzyl Phenyl Ether | Reflux | 2-6 h | >90% | [3] |
| Acidic Cleavage | |||||
| TFA | Benzyl Phenyl Ether | Room Temp. | 2-24 h | Variable | [12] |
| BCl₃·SMe₂ | Benzyl Phenyl Ether | 0 °C to RT | 1-5 h | >90% | [8] |
| AlCl₃, EtSH | p-Methoxybenzyl Ether | Room Temp. | 30 min | >95% | [6] |
| Oxidative Cleavage | |||||
| DDQ | p-Methoxybenzyl Ether | Room Temp. | 1-3 h | >90% | [4] |
Experimental Protocols
Catalytic Transfer Hydrogenation with Pd/C and Formic Acid
This protocol is a general procedure for the debenzylation of an alcohol.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the benzyl-protected substrate in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Add formic acid dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Acidic Cleavage with BCl₃·SMe₂
This protocol describes a mild method for benzyl ether cleavage.
Materials:
-
Benzyl-protected substrate
-
Boron trichloride dimethyl sulfide complex (BCl₃·SMe₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzyl-protected substrate in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BCl₃·SMe₂ in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Decision-Making Workflow
The selection of an appropriate cleavage cocktail depends on several factors, including the nature of the substrate, the presence of other functional groups, and the desired reaction conditions. The following flowchart provides a simplified decision-making guide.
Caption: A flowchart to guide the selection of a suitable cleavage cocktail for benzyl group removal.
Signaling Pathway for Acid-Catalyzed Debenzylation
The mechanism of acid-catalyzed debenzylation involves the protonation of the ether oxygen, followed by nucleophilic attack or elimination to release the deprotected functional group and a benzyl cation. The benzyl cation is then trapped by a scavenger to prevent side reactions.
Caption: A simplified diagram of the acid-catalyzed cleavage of a benzyl ether.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Tyrosine Derivatives: Yield and Purity Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis and high purity of tyrosine derivatives are critical for advancing research and therapeutic applications. This guide provides an objective comparison of different synthetic approaches for various tyrosine derivatives, supported by experimental data on yield and purity.
Tyrosine, a non-essential amino acid, serves as a versatile precursor for a wide array of derivatives with significant applications in pharmaceuticals, cosmetics, and biochemical research.[1] These derivatives, synthesized through chemical modifications of tyrosine's aromatic ring or side chain, exhibit altered biological and physicochemical properties, making them valuable as, for example, Mcl-1 inhibitors in cancer therapy or as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease.[2][3] This guide focuses on a comparative analysis of yield and purity for several key tyrosine derivatives, providing detailed experimental protocols to support reproducibility.
Comparison of Yield and Purity
The selection of a synthetic route for a specific tyrosine derivative is often a trade-off between yield, purity, cost, and scalability. Below is a summary of reported yields and purities for different tyrosine derivatives synthesized via chemical and biocatalytic methods.
| Tyrosine Derivative | Synthesis Method | Yield | Purity/Enantiomeric Excess (ee) | Reference |
| O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine | Chemical Synthesis (multi-step) | 61.5% (total) | >99% ee | [4] |
| 3-Nitro-L-tyrosine | Chemical Synthesis (Nitration) | Not specified | High purity achievable through recrystallization and HPLC | [5] |
| L-DOPA surrogates (e.g., 3-methyl-L-tyrosine) | Biocatalytic one-pot cascade | Up to 5.2 g/L | >97% ee | [6] |
| 2',6'-dimethyl-L-tyrosine derivatives | Chemical Synthesis (Microwave-assisted Negishi coupling) | Not specified | High purity | |
| p-Coumaric acid | Biocatalytic (Tyrosine ammonia lyase) | Not specified | High purity | |
| Fluorinated Tyrosine Analogs (in vivo biosynthesis) | Biocatalytic (in vivo) | 5.2 - 14 mg/L (of protein with incorporated analog) | Efficient replacement of Tyr | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and purification of tyrosine derivatives. Below are protocols for key experiments.
Chemical Synthesis of 3-Nitro-L-tyrosine
This protocol describes the nitration of L-tyrosine to produce 3-Nitro-L-tyrosine.[5]
Materials:
-
L-tyrosine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Deionized water
-
Ice
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid with magnetic stirring at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Nitration Mixture Preparation: In a separate cooled beaker, slowly add 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the cooled L-tyrosine solution over 30 minutes, maintaining the reaction temperature below 10 °C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
Precipitation: Neutralize the solution with a saturated sodium bicarbonate solution until a yellow precipitate forms.
-
Filtration: Collect the crude product by vacuum filtration and wash with cold deionized water.
Purification (Recrystallization):
-
Dissolution: Dissolve the crude 3-Nitro-L-tyrosine in a minimal amount of hot deionized water (80-90 °C).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour.
-
Filtration: Collect the purified yellow crystals by vacuum filtration.[5]
Biocatalytic One-Pot Synthesis of L-Tyrosine Derivatives
This protocol outlines a one-pot, two-step enzymatic cascade for the synthesis of L-tyrosine derivatives from monosubstituted benzenes.[6]
Enzymes:
-
Monooxygenase P450 BM3
-
Tyrosine phenol lyase
Starting Materials:
-
Monosubstituted benzenes (e.g., toluene)
-
Pyruvate
-
Ammonia
Procedure:
-
Step 1: Hydroxylation: Monosubstituted arenes are regioselectively hydroxylated in the ortho-position by monooxygenase P450 BM3 to yield the corresponding phenols. This step utilizes O2 as the oxidant with NADPH-recycling.
-
Step 2: C-C Coupling and Amination: The resulting phenols undergo C-C coupling and simultaneous asymmetric amination with pyruvate and NH3, catalyzed by tyrosine phenol lyase, to produce the L-tyrosine derivative.
Visualizing the Workflow: Synthesis and Purification of 3-Nitro-L-tyrosine
The following diagram illustrates the key steps in the chemical synthesis and purification of 3-Nitro-L-tyrosine.
Caption: Workflow for the synthesis and purification of 3-Nitro-L-tyrosine.
Signaling Pathway Involvement: Tyrosine Derivatives as Mcl-1 Inhibitors
Tyrosine derivatives are actively being investigated as inhibitors of key signaling proteins in cancer. The diagram below shows a simplified representation of how a tyrosine derivative-based Mcl-1 inhibitor can promote apoptosis.
Caption: Inhibition of Mcl-1 by a tyrosine derivative promotes apoptosis.
References
- 1. Tyrosine derivatives | lookchem [lookchem.com]
- 2. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of Boc vs. Fmoc for Tyrosine Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of a protecting group strategy is a pivotal decision that profoundly influences the efficiency, purity, and overall cost of producing peptides. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present a unique set of advantages and disadvantages, particularly when incorporating functionally significant amino acids like tyrosine. This guide offers an objective, data-supported comparison of the Boc and Fmoc strategies for tyrosine incorporation, providing detailed experimental protocols and a clear cost-benefit analysis to inform your synthetic approach.
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1][2] This core distinction dictates the entire synthetic workflow, from the choice of side-chain protecting groups for tyrosine to the final cleavage conditions from the solid support.[1]
Performance Comparison: A Quantitative Look
While the optimal strategy can be sequence-dependent, a general comparison of the two approaches for synthesizing tyrosine-containing peptides reveals key performance trends. The milder deprotection conditions of the Fmoc strategy often lead to higher crude purity and yield, simplifying the overall workflow. Conversely, the Boc strategy, despite its harsher conditions, can be advantageous for synthesizing "difficult" or aggregation-prone sequences.[3]
Table 1: Performance Comparison of Boc vs. Fmoc for Tyrosine-Containing Peptide Synthesis
| Parameter | Boc Strategy (e.g., Boc-Tyr(Bzl)-OH) | Fmoc Strategy (e.g., Fmoc-Tyr(tBu)-OH) | Rationale |
| Crude Peptide Yield | ~60-70%[3] | ~75-85%[3] | Milder deprotection steps in Fmoc-SPPS can lead to less peptide chain loss during synthesis.[3] |
| Crude Peptide Purity | Generally 70-85%[4] | Generally >90%[4] | Harsher acidic conditions in Boc-SPPS can lead to more side reactions and lower crude purity.[5] |
| Overall Synthesis Time | Longer | Shorter | In situ neutralization protocols often used in Boc-SPPS can be more time-consuming.[3] |
| Side Reaction Risk | Higher risk of acid-catalyzed side reactions. | Lower risk of side reactions due to milder conditions.[] | Repeated acid treatment in Boc-SPPS can affect sensitive residues. |
Cost-Benefit Analysis
The cost-effectiveness of each strategy is a multifactorial assessment, balancing the initial cost of raw materials with process efficiency and waste disposal.
Table 2: Cost Comparison of Key Reagents and Solvents
| Component | Boc Strategy | Fmoc Strategy | Notes |
| Protected Amino Acid | Generally lower cost for Boc-amino acids.[5][] | Generally higher cost for Fmoc-amino acids, though prices are becoming more competitive.[5] | A significant factor in the overall raw material budget. |
| Primary Solvent | Dichloromethane (DCM) - relatively inexpensive.[5] | N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) - more expensive than DCM. | Solvent consumption is a major cost driver in large-scale synthesis. |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine | Cost of TFA can be significant. Piperidine can potentially be recycled.[] |
| Cleavage Reagent | Hydrofluoric acid (HF) or TFMSA - requires specialized, expensive equipment. | Trifluoroacetic acid (TFA) - less hazardous and requires less specialized equipment. | The cost and safety considerations of HF are a major drawback for the Boc strategy. |
| Waste Disposal | Disposal of halogenated solvents (DCM) and strong acids can be costly. | Disposal of DMF/NMP and piperidine waste. | Environmental impact and disposal costs are increasingly important considerations. |
Experimental Protocols
Detailed methodologies for the manual synthesis of a generic tyrosine-containing peptide using both Boc and Fmoc strategies are outlined below.
Boc Solid-Phase Peptide Synthesis Protocol for Tyrosine Incorporation
This protocol describes a single coupling cycle for incorporating Boc-Tyr(Bzl)-OH.
1. Resin Preparation:
-
Swell Merrifield resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[8]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[8]
3. Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat this step.[8]
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.[1]
-
Cool the solution to 0°C and add DCC (3 equivalents). Allow to pre-activate for 10 minutes.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
5. Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add a scavenger cocktail (e.g., 90% HF, 5% thioanisole, 5% p-cresol) to the resin.[9]
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, filter, and dry.
Fmoc Solid-Phase Peptide Synthesis Protocol for Tyrosine Incorporation
This protocol describes a single coupling cycle for incorporating Fmoc-Tyr(tBu)-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1]
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF.[1]
-
Agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).[1]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-4 equivalents), HBTU (3-4 equivalents), and DIEA (6-8 equivalents) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
4. Final Cleavage and Deprotection (TFA Cleavage):
-
Wash the final peptide-resin with DCM and dry it under vacuum.[1]
-
Add a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) to the dry resin.[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
Caption: Workflow for a single Boc-SPPS cycle for tyrosine incorporation.
Caption: Workflow for a single Fmoc-SPPS cycle for tyrosine incorporation.
Caption: Logical relationship of the cost-benefit analysis for Boc vs. Fmoc strategies.
References
A Researcher's Guide to H-Tyr(Bzl)-OBzl.HCl in Peptide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protected amino acid derivatives is a critical determinant of success. This guide provides a comprehensive literature review and comparative analysis of H-Tyr(Bzl)-OBzl.HCl, a benzyl-protected form of tyrosine, within the context of peptide synthesis. We will objectively compare its performance with alternative protection strategies, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.
The Role of this compound in Peptide Synthesis
This compound, or O-Benzyl-L-tyrosine benzyl ester hydrochloride, serves as a starting material for the incorporation of a tyrosine residue with its phenolic hydroxyl group and carboxylic acid terminus protected by benzyl (Bzl) groups. This protection scheme is primarily associated with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups are cleaved at the final step with a strong acid, such as hydrofluoric acid (HF).
The primary advantage of the benzyl protecting group is its historical prevalence and cost-effectiveness. However, its application is not without significant challenges that can impact the purity and overall yield of the target peptide.
Performance Comparison: Benzyl Protection vs. Alternatives
The principal drawback of the benzyl protecting group for the tyrosine side chain is its partial lability to the repetitive TFA treatments required for Nα-Boc deprotection in SPPS. This instability can lead to several side reactions, most notably the intramolecular migration of the benzyl group from the oxygen of the hydroxyl group to the carbon at the 3-position of the tyrosine ring, forming 3-benzyltyrosine. This side product is often difficult to separate from the desired peptide. Another potential side reaction is the acylation of the newly exposed hydroxyl group in subsequent coupling steps.
To mitigate these issues, more acid-stable protecting groups have been developed. A notable alternative within the Boc/Bzl strategy is the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group. The electron-withdrawing chlorine atoms significantly enhance the stability of the benzyl ether linkage to acid.
In the orthogonal Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the standard for tyrosine protection is the tert-butyl (tBu) ether. This protecting group is stable to the basic conditions used for Fmoc deprotection and is readily cleaved by TFA during the final cleavage from the resin.
Quantitative Data Summary
The following table summarizes the expected performance of different tyrosine protection strategies based on literature analysis. The quantitative data for side product formation is based on a simulated Boc-SPPS deprotection protocol where the protected amino acid is subjected to 50% TFA in dichloromethane (DCM) over time.
| Protecting Group Strategy | Protected Amino Acid | Stability to TFA (Boc Deprotection) | Expected Side Product Formation (e.g., 3-alkyltyrosine) after 24h in 50% TFA/DCM | Overall Purity of Target Peptide (Qualitative) |
| Boc/Bzl | Boc-Tyr(Bzl)-OH | Low | High | Moderate to Low |
| Boc/Bzl (Modified) | Boc-Tyr(2,6-Cl₂Bzl)-OH | High | Low | High |
| Fmoc/tBu | Fmoc-Tyr(tBu)-OH | Very High (Stable to base) | Negligible | Very High |
Experimental Protocols
Protocol 1: Synthesis of this compound
Protocol 2: In situ N-protection and Coupling of Tyrosine using Boc-Tyr(Bzl)-OH in SPPS
This protocol outlines the incorporation of a tyrosine residue using Boc-Tyr(Bzl)-OH in a manual Boc-SPPS workflow.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-Tyr(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Nα-Boc Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 2 minutes (2x), followed by washing with DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for the subsequent amino acid couplings.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF.
Protocol 3: Quantitative Stability Test of Protected Tyrosine Derivatives
This protocol allows for the quantitative comparison of the stability of different tyrosine side-chain protecting groups under simulated Boc-SPPS deprotection conditions.
Materials:
-
Boc-Tyr(Bzl)-OH
-
Boc-Tyr(2,6-Cl₂Bzl)-OH
-
Fmoc-Tyr(tBu)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: For each protected amino acid, prepare a solution in 50% TFA in DCM at a known concentration.
-
Incubation: Incubate the solutions at room temperature.
-
Time-course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching: Quench the reaction by diluting the aliquot with a suitable solvent system for HPLC analysis (e.g., water/acetonitrile).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of the parent protected amino acid remaining and the amount of side products formed (e.g., 3-benzyltyrosine).
-
Data Presentation: Plot the percentage of the intact protected amino acid as a function of time for each derivative to compare their stability.
Visualizing the Peptide Synthesis Workflow
The following diagrams illustrate the logical flow of the Boc/Bzl SPPS strategy and the key decision point regarding the choice of tyrosine protection.
Caption: General workflow of Boc/Bzl solid-phase peptide synthesis.
Caption: Decision pathway for tyrosine protection in Boc-SPPS.
Conclusion
Safety Operating Guide
Proper Disposal of H-Tyr(Bzl)-OBzl.HCl: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of H-Tyr(Bzl)-OBzl.HCl (O-Benzyl-L-tyrosine benzyl ester hydrochloride), promoting a safe laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety data sheet (SDS) for this compound. In the absence of a specific SDS, information from closely related compounds indicates that this chemical should be handled as a hazardous substance.
Personal Protective Equipment (PPE): When handling this compound, the use of appropriate PPE is mandatory. This includes:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
Laboratory coat
Engineering controls, such as a fume hood or other local exhaust ventilation, should be utilized to minimize exposure to dust or aerosols.
Hazard Summary
| Hazard Category | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The label should include the full chemical name, CAS number (52142-01-5), and relevant hazard warnings (e.g., "Irritant," "Hazardous Chemical Waste").
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containment of Solid Waste:
-
Place all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, into the designated waste container.[4]
-
For spills, carefully sweep or vacuum the solid material and place it into the labeled container, avoiding dust generation.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated.
-
Triple rinse the container with a suitable solvent in which the compound is soluble (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone).
-
Collect the rinsate (the solvent used for rinsing) and treat it as hazardous waste. Dispose of the rinsate in the same manner as the original chemical.
-
-
Storage of Chemical Waste:
-
Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the storage of hazardous chemical waste.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]
-
Provide a complete and accurate description of the waste, including its chemical composition and quantity.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
